molecular formula C8H19Cl2N3 B2548102 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride CAS No. 2095410-68-5

1-(1-Methylazetidin-3-yl)piperazine dihydrochloride

Número de catálogo: B2548102
Número CAS: 2095410-68-5
Peso molecular: 228.16
Clave InChI: AYRSEKPFBLAXBK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(1-Methylazetidin-3-yl)piperazine dihydrochloride (CAS 2095410-68-5) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound features a piperazine ring, a crucial scaffold in many approved drugs known for enhancing biological activity, linked to a 1-methylazetidine group, a saturated four-membered nitrogen heterocycle that can improve ligand selectivity and pharmacokinetic properties . With a molecular formula of C8H18ClN3 and a molecular weight of 191.7 g/mol , this dihydrochloride salt is supplied with a guaranteed purity of 95% or higher, making it a reliable building block for synthetic applications . Azetidines and piperazines are key structural motifs in pharmaceutical research. Azetidines are rigid, four-membered rings studied for their ability to influence the pharmacokinetic and pharmacodynamic profiles of drug candidates, often serving as chiral ligands or conformational constraints . Piperazine rings are fundamental building blocks in many bulk compounds and active pharmaceutical ingredients (APIs), and their integration with other heterocycles like azetidine can lead to enhanced biological activity . This makes 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride a valuable template for developing novel therapeutic agents. Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules for biological screening. The presence of multiple nitrogen atoms in its structure provides sites for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) . For example, research into carbazole-derived compounds for neglected tropical diseases has highlighted the value of such diamines in optimizing properties like antitrypanosome potency, selectivity, and metabolic stability . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to conduct a full risk assessment, including safety and handling procedures, prior to use. Please refer to the available Safety Data Sheet for detailed hazard and handling information.

Propiedades

IUPAC Name

1-(1-methylazetidin-3-yl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3.2ClH/c1-10-6-8(7-10)11-4-2-9-3-5-11;;/h8-9H,2-7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRSEKPFBLAXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095410-68-5
Record name 1-(1-methylazetidin-3-yl)piperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

What is the chemical structure of 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(1-Methylazetidin-3-yl)piperazine Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of 1-(1-methylazetidin-3-yl)piperazine dihydrochloride (CAS No: 2095410-68-5), a heterocyclic small molecule of interest in medicinal chemistry and drug development as a potential scaffold or building block. The document details the compound's chemical identity, physicochemical properties, a robust and logical synthetic pathway, and state-of-the-art analytical methodologies for its characterization and quality control. Written for researchers, chemists, and drug development professionals, this guide emphasizes the causal reasoning behind experimental choices, ensuring both scientific integrity and practical applicability. All protocols are presented as self-validating systems, grounded in established chemical principles and supported by authoritative references.

Chemical Identity and Physicochemical Properties

1-(1-Methylazetidin-3-yl)piperazine dihydrochloride is a salt composed of the protonated form of the parent amine, 1-(1-methylazetidin-3-yl)piperazine, and two chloride counter-ions. The core structure features a piperazine ring linked to the 3-position of a 1-methylazetidine ring. This arrangement of saturated nitrogen-containing heterocycles is a common motif in pharmacologically active compounds.

Identifiers and Molecular Structure

The fundamental identifiers for this compound are crucial for regulatory compliance, procurement, and literature tracking.[1]

  • Chemical Name: 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride

  • CAS Number: 2095410-68-5[1]

  • Molecular Formula: C₈H₁₉N₃Cl₂

  • Molecular Weight: 228.16 g/mol

  • Parent Compound (Free Base):

    • Formula: C₈H₁₇N₃[2]

    • SMILES: CN1CC(C1)N2CCNCC2[2]

    • InChI Key: AYRSEKPFBLAXBK-UHFFFAOYSA-N

Chemical Structure Diagram

The 2D chemical structure illustrates the connectivity of the atoms.

Caption: 2D Structure of 1-(1-Methylazetidin-3-yl)piperazine Dihydrochloride.

Physicochemical Data

The following table summarizes key physicochemical properties. These values are critical for understanding the compound's behavior in various experimental settings, from reaction work-ups to formulation development.

PropertyValueSource / MethodRationale and Implication
Physical Form White to cream powder (estimated)Typical appearance for a crystalline hydrochloride salt of an amine.
Molecular Weight 228.16 g/mol Calculated from the molecular formula C₈H₁₉N₃Cl₂.
Monoisotopic Mass (Free Base) 155.1422 g/mol [2]Essential for high-resolution mass spectrometry analysis.
XlogP (Predicted) -0.5[2]Indicates high hydrophilicity, consistent with a poly-amine structure. Expect high aqueous solubility.
Topological Polar Surface Area (TPSA) 18.5 Ų[3]A low TPSA suggests good potential for passive membrane permeability, although this is offset by its charge at physiological pH.
Hydrogen Bond Donors 1 (Free Base)[3]The secondary amine in the piperazine ring can donate a hydrogen bond.
Hydrogen Bond Acceptors 3 (Free Base)[3]All three nitrogen atoms can act as hydrogen bond acceptors.
Rotatable Bonds 1[3]The C-N bond between the two rings is the primary point of rotation, indicating low conformational flexibility.

Synthesis and Purification Protocol

While specific literature for the synthesis of this exact molecule is sparse[2], a reliable synthetic route can be designed based on established methods for N-alkylation of piperazines, particularly reductive amination. This approach offers high yields, uses readily available starting materials, and avoids harsh conditions.

Retrosynthetic Analysis & Strategy

The core C-N bond connecting the azetidine and piperazine rings is the logical point for disconnection. This retrosynthetic step points to a reaction between a piperazine nucleophile and an electrophilic azetidine derivative. The most efficient strategy is the reductive amination of 1-methylazetidin-3-one with piperazine. This avoids the need to pre-activate the piperazine and proceeds in a single pot. The final step is salt formation with hydrochloric acid.

Proposed Synthesis Workflow

Caption: Workflow for the synthesis of 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride.

Detailed Experimental Protocol

Step 1: Reductive Amination to form 1-(1-Methylazetidin-3-yl)piperazine (Free Base)

  • To a round-bottom flask equipped with a magnetic stirrer, add piperazine (1.5 equivalents). Rationale: Using an excess of piperazine helps to minimize the formation of the di-substituted byproduct where two azetidine units react with one piperazine.

  • Dissolve the piperazine in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), at a concentration of approximately 0.2 M.

  • Add 1-methylazetidin-3-one (1.0 equivalent) to the solution and stir for 20-30 minutes at room temperature. This allows for the formation of the intermediate iminium ion.

  • Slowly add sodium triacetoxyborohydride (Na(OAc)₃BH) (1.2 equivalents) portion-wise to the reaction mixture. Rationale: Na(OAc)₃BH is a mild and selective reducing agent ideal for reductive aminations. It is less water-sensitive than other hydrides like NaBH₄ or NaCNBH₃ and does not require acidic conditions that could degrade the azetidine ring.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

Step 2: Work-up and Isolation

  • Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

Step 3: Purification (If Necessary)

The crude product is often of sufficient purity for the subsequent salt formation. If required, purification can be achieved by silica gel column chromatography using a gradient of DCM and methanol (with 1% triethylamine to prevent the basic amine from streaking on the acidic silica).

Step 4: Dihydrochloride Salt Formation

  • Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol (IPA) or diethyl ether.

  • Slowly add a 2 M solution of hydrochloric acid in diethyl ether (2.2 equivalents) dropwise while stirring. Rationale: Using a pre-made HCl solution ensures accurate stoichiometry. Adding it slowly promotes the formation of a crystalline precipitate.

  • A white precipitate should form immediately. Continue stirring for 1-2 hours at room temperature to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to yield the final product, 1-(1-methylazetidin-3-yl)piperazine dihydrochloride.

Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the structure, identity, purity, and quality of the synthesized compound.

Analytical Workflow Overview

Caption: Standard analytical workflow for compound characterization and QC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. Spectra should be recorded in a solvent like D₂O or DMSO-d₆. The following are predicted assignments for the free base. In the dihydrochloride salt, proton signals adjacent to the nitrogens will shift downfield.

  • ¹H NMR (Predicted):

    • Azetidine Ring: The protons on the 4-membered ring will exhibit complex second-order coupling. Expect multiplets in the range of 3.0-4.0 ppm. The methine proton at C3 will likely be a multiplet.

    • N-Methyl Group: A sharp singlet at ~2.3-2.5 ppm, integrating to 3H.

    • Piperazine Ring: Two distinct signals, each integrating to 4H, corresponding to the two sets of non-equivalent CH₂ groups. These will likely appear as broad multiplets or triplets between 2.5-3.5 ppm. The NH proton will be a broad singlet, or may exchange with D₂O.

  • ¹³C NMR (Predicted):

    • Azetidine Ring: Three signals. The two CH₂ carbons will be in the range of 55-65 ppm, and the CH carbon at C3 will be slightly further downfield.

    • N-Methyl Group: A signal around 40-45 ppm.

    • Piperazine Ring: Two signals for the CH₂ carbons, typically in the 45-55 ppm range.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and, by extension, the molecular formula.

  • Technique: Electrospray Ionization (ESI) in positive mode is ideal for this basic compound.

  • Expected Ion: The primary ion observed will be the protonated free base, [M+H]⁺.

  • High-Resolution MS (HRMS): This analysis should yield a mass that matches the calculated exact mass of the C₈H₁₈N₃⁺ ion (156.1495 Da) within a narrow tolerance (e.g., ± 5 ppm), confirming the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the compound.

  • Method: A reverse-phase method is recommended.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water and acetonitrile (ACN) with an acidic modifier is typically effective.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid in Water.

    • Solvent B: 0.1% TFA or 0.1% Formic Acid in ACN.

    • Rationale: The acidic modifier improves peak shape by ensuring the amine is consistently protonated.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable as the compound lacks a strong chromophore. Purity is determined by the area percentage of the main peak.

Safety, Handling, and Storage

Hazard Identification

Based on notified classifications, this compound should be handled with appropriate care.[1]

  • GHS Pictogram: GHS07 (Exclamation Mark)[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335 / H336: May cause respiratory irritation or may cause drowsiness or dizziness.[1]

  • Precautionary Statements: P261, P280, P302+P352, P305+P351+P338.

Handling and Storage
  • Handling: Use in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The dihydrochloride salt is expected to be a stable, non-hygroscopic solid suitable for long-term storage at room temperature.

References

  • 1-(1-methylazetidin-3-yl)piperazine dihydrochloride — Chemical Substance Information. [Link]

  • PubChemLite. 1-(1-methylazetidin-3-yl)piperazine dihydrochloride (C8H17N3). [Link]

  • MilliporeSigma. 1-(1-methylazetidin-3-yl)piperazine dihydrochloride | 2095410-68-5. [Link]

Sources

Physical and chemical properties of 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(1-Methylazetidin-3-yl)piperazine Dihydrochloride

Introduction

1-(1-Methylazetidin-3-yl)piperazine dihydrochloride is a heterocyclic organic compound of significant interest to the fields of medicinal chemistry and drug development. Its molecular architecture, featuring a constrained azetidine ring linked to a versatile piperazine scaffold, positions it as a valuable building block for creating novel chemical entities. The piperazine moiety is a well-established "privileged scaffold" in pharmacology, present in a multitude of approved drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics.[1][2] The incorporation of the N-methylazetidine group offers a means to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, while providing a three-dimensional vector for exploring chemical space.

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride, intended for researchers, chemists, and drug development professionals. It covers the compound's identity, physicochemical characteristics, a proposed synthetic route, analytical characterization methods, stability, handling protocols, and its strategic importance in modern medicinal chemistry.

Section 1: Chemical Identity and Physicochemical Properties

The fundamental identity and core properties of a compound are critical for its application in research. The dihydrochloride salt form significantly influences its physical properties, particularly its solubility in aqueous media.

Chemical Identifiers

A summary of the key identifiers for 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride is presented below.

IdentifierValueReference
CAS Number 2095410-68-5[3][4]
Molecular Formula C₈H₁₉N₃Cl₂[4]
Molecular Weight 228.16 g/mol [4]
IUPAC Name 1-(1-methylazetidin-3-yl)piperazine dihydrochloride[3]
InChI Key AYRSEKPFBLAXBK-UHFFFAOYSA-N[4]
Canonical SMILES CN1CC(C1)N2CCNCC2.Cl.Cl-
Free Base Formula C₈H₁₇N₃[5]
Free Base Mol. Wt. 155.24 g/mol [5]
Physicochemical Data

The physicochemical properties dictate the compound's behavior in various experimental settings, from reaction conditions to biological assays.

PropertyValue / ObservationRationale / Reference
Physical Form White to off-white powder.[4]
Solubility Expected to be freely soluble in water and polar protic solvents like methanol. Piperazine and its dihydrochloride salts are known for their high water solubility.[6][7][8]
Predicted XlogP (Free Base) -0.5This value indicates the compound is highly hydrophilic, a characteristic enhanced by the dihydrochloride salt form.[5]
pKa (Predicted) The molecule possesses three basic nitrogen atoms. The piperazine nitrogens are expected to have pKa values analogous to piperazine itself (pKa₁ ≈ 5.4, pKa₂ ≈ 9.7), while the tertiary amine of the azetidine ring will also be basic. The exact values would require experimental determination.[7]
Stability Hygroscopic; potentially light-sensitive. Store in a cool, dry, and dark environment. Piperazine compounds are known to absorb moisture and can be sensitive to light.[9][10]
Storage Temperature Room Temperature (RT) or refrigerated (2-8°C) for long-term stability.[4][11]

Section 2: Synthesis and Purification

Proposed Synthetic Pathway: Reductive Amination

This strategy involves the reaction of a ketone (1-methylazetidin-3-one) with a primary or secondary amine (piperazine) in the presence of a reducing agent to form a new carbon-nitrogen bond.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification A 1-Methylazetidin-3-one (Ketone) E Reaction Vessel (Stir at RT) A->E B Piperazine (Amine, excess) B->E C Solvent (e.g., Methanol, DCE) C->E D Reducing Agent (e.g., NaBH(OAc)₃) D->E Add portion-wise F Crude Free Base 1-(1-Methylazetidin-3-yl)piperazine E->F Aqueous Workup G Purification (Column Chromatography) F->G H Pure Free Base G->H I Salt Formation (HCl in IPA or Ether) H->I J Final Product Dihydrochloride Salt I->J Filtration & Drying Analytical_Workflow Start Final Product Sample NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (LC-MS ESI+) Start->MS HPLC HPLC-UV/MS (Purity Assay) Start->HPLC Result_Structure Structural Confirmation NMR->Result_Structure MS->Result_Structure Result_Purity Purity ≥98% HPLC->Result_Purity Medicinal_Chemistry_Scaffold cluster_piperazine Piperazine N4 Derivatization cluster_targets Potential CNS Targets Core 1-(1-Methylazetidin-3-yl)piperazine (Central Scaffold) Alkylation Alkylation Core->Alkylation R-Group Introduction Acylation Acylation Core->Acylation R-Group Introduction Arylation Arylation (Buchwald-Hartwig) Core->Arylation R-Group Introduction ReductiveAmination Reductive Amination Core->ReductiveAmination R-Group Introduction Dopamine Dopamine Receptors (D₂, D₃, D₄) Alkylation->Dopamine Generates Ligands For Serotonin Serotonin Receptors (5-HT₁ₐ, 5-HT₂ₐ, etc.) Alkylation->Serotonin Generates Ligands For Other Other GPCRs, Transporters Alkylation->Other Generates Ligands For Acylation->Dopamine Generates Ligands For Acylation->Serotonin Generates Ligands For Acylation->Other Generates Ligands For Arylation->Dopamine Generates Ligands For Arylation->Serotonin Generates Ligands For Arylation->Other Generates Ligands For ReductiveAmination->Dopamine Generates Ligands For ReductiveAmination->Serotonin Generates Ligands For ReductiveAmination->Other Generates Ligands For

Sources

1-(1-Methylazetidin-3-yl)piperazine dihydrochloride CAS registry number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(1-Methylazetidin-3-yl)piperazine Dihydrochloride

A Core Scaffold for Neurological and Bioactive Compound Research

This guide provides a comprehensive technical overview of 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride, a heterocyclic compound of interest to researchers and professionals in drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and its relevance within the broader context of piperazine derivatives in medicinal chemistry.

Chemical Identity and Nomenclature

1-(1-Methylazetidin-3-yl)piperazine dihydrochloride is a salt form of the parent compound, 1-(1-methylazetidin-3-yl)piperazine. The dihydrochloride salt is often preferred in research and development for its improved stability and solubility in aqueous media.

Identifier Value Source
CAS Registry Number 2095410-68-5[1][2][3]
Chemical Name 1-(1-methylazetidin-3-yl)piperazine dihydrochloride[1]
Molecular Formula C8H19N3Cl2[2]
Molecular Weight 228.16 g/mol [2]
InChI Key AYRSEKPFBLAXBK-UHFFFAOYSA-N[2]
Synonyms 1-(1-methylazetidin-3-yl)piperazine dihydrochloride[2]
Related Compounds 1-(1-Methylazetidin-3-yl)piperazine trihydrochloride (CAS: 864246-60-6)[4]

Synthesis and Purification

Conceptual Synthesis Workflow

The synthesis can be conceptualized as a two-stage process: first, the creation of the core 1-(1-Methylazetidin-3-yl)piperazine structure, and second, its conversion to the dihydrochloride salt.

G cluster_0 Stage 1: Free Base Synthesis cluster_1 Stage 2: Dihydrochloride Salt Formation A N-Boc-piperazine C Reductive Amination A->C B 1-Methyl-3-oxoazetidine B->C D Intermediate C->D E Boc Deprotection D->E F 1-(Azetidin-3-yl)piperazine E->F G N-Methylation F->G H 1-(1-Methylazetidin-3-yl)piperazine (Free Base) G->H I Free Base in Solvent (e.g., Methanol) H->I Proceed to Salt Formation K Reaction & Precipitation I->K J Saturated HCl in Methanol J->K L 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride K->L G cluster_0 Piperazine-Based Ligand cluster_1 Potential CNS Receptor Targets cluster_2 Potential Downstream Effects Ligand 1-(1-Methylazetidin-3-yl)piperazine D_Receptor Dopamine Receptors (e.g., D2, D3) Ligand->D_Receptor Modulation S_Receptor Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) Ligand->S_Receptor Modulation H_Receptor Histamine Receptors (e.g., H1, H3) Ligand->H_Receptor Antagonism/Agonism Sigma_Receptor Sigma Receptors (σ1, σ2) Ligand->Sigma_Receptor Binding Neurotransmission Altered Neurotransmission D_Receptor->Neurotransmission S_Receptor->Neurotransmission Cell_Signaling Modulation of Intracellular Signaling H_Receptor->Cell_Signaling Sigma_Receptor->Cell_Signaling Behavioral Behavioral & Physiological Responses Neurotransmission->Behavioral Cell_Signaling->Behavioral

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling of 1-(1-Methylazetidin-3-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. Among these is 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride, a compound of interest for its potential applications. As with any new chemical entity, a thorough understanding of its safe handling and potential hazards is paramount to protecting researchers and ensuring the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride, drawing upon available data and established best practices for analogous compounds.

Compound Profile and Hazard Identification

Physicochemical Properties:

PropertyValueSource
CAS Number 2095410-68-5[1][2]
Molecular Formula C₈H₁₉N₃Cl₂[2]
Molecular Weight 228.16 g/mol [2]
Physical Form Powder[2]
Storage Temperature Room Temperature[2]

GHS Hazard Classification:

Based on notified classifications, 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride is identified with the following hazards:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[2]

The GHS pictogram associated with these hazards is the GHS07 Exclamation Mark .[2]

It is crucial to note that piperazine and its derivatives can also exhibit other hazardous properties, such as skin and respiratory sensitization and potential reproductive toxicity.[3][4][5] Therefore, a conservative approach to handling, assuming these potential hazards, is strongly recommended.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential when working with this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls
  • Ventilation: All handling of the solid compound should be conducted in a well-ventilated area.[3][4] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[6] Local exhaust ventilation should be used for any procedures that may generate dust.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final barrier between the researcher and the chemical.

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[3][4]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) should be worn at all times.[7] Regularly inspect gloves for any signs of degradation or puncture.

    • Lab Coat: A full-sleeved lab coat should be worn to protect street clothing and skin.[6]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator is necessary.[4][6]

PPE_Workflow Start Entering the Laboratory LabCoat Don Lab Coat Start->LabCoat Gloves Don Chemical-Resistant Gloves LabCoat->Gloves Goggles Don Safety Goggles Gloves->Goggles FumeHood Work in a Certified Fume Hood Goggles->FumeHood Respirator Don Respirator (if required) Goggles->Respirator If dust is a risk Handling Handle 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride FumeHood->Handling Respirator->Handling Decontamination Decontaminate Work Area Handling->Decontamination Doffing Doff PPE in Reverse Order Decontamination->Doffing HandWash Wash Hands Thoroughly Doffing->HandWash Exit Exit Laboratory HandWash->Exit Spill_Response_Flowchart Spill Spill of 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill Assess->SmallSpill Small LargeSpill Large Spill Assess->LargeSpill Large PPE Don Appropriate PPE SmallSpill->PPE Evacuate Evacuate Area LargeSpill->Evacuate Alert Alert Emergency Response Evacuate->Alert Secure Secure Area Alert->Secure Contain Contain Spill PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Dispose Dispose of Waste Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: Spill Response Flowchart.

Toxicological and Ecotoxicological Considerations

While specific toxicological data for 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride is limited, the toxicology of piperazine and its salts is well-documented and provides a basis for a cautious approach.

  • Acute Toxicity: Piperazine generally has low acute oral toxicity. [5]* Sensitization: Piperazine is a known skin and respiratory sensitizer. [4][5]* Reproductive Toxicity: Piperazine is suspected of damaging fertility or the unborn child. [3][5]* Ecotoxicity: Piperazine dihydrochloride is harmful to aquatic life with long-lasting effects. [3]Releases to the environment should be avoided. [7]

Disposal Considerations

All waste containing 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride should be treated as hazardous waste.

  • Waste Containers: Collect waste in clearly labeled, sealed containers.

  • Disposal Method: Dispose of waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations. [3][8]Do not allow the chemical to enter drains or the environment. [4][9] By understanding and implementing these safety protocols, researchers can work confidently and safely with 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride, fostering a culture of safety and scientific integrity in the laboratory.

References

  • NextSDS. 1-(1-methylazetidin-3-yl)piperazine dihydrochloride — Chemical Substance Information. [Link]

  • NextSDS. 1-(1-methylpiperidin-3-yl)piperazin-2-one dihydrochloride — Chemical Substance Information. [Link]

  • PubChem. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324. [Link]

  • Australian Government Department of Health. Piperazine: Human health tier II assessment. [Link]

  • European Medicines Agency (EMA). MRL - Piperazine Summary Report (3). [Link]

Sources

Comprehensive Mass Spectrometry and Physicochemical Profiling of 1-(1-Methylazetidin-3-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Analytical Whitepaper

Executive Summary

In contemporary drug discovery, sp³-rich saturated heterocycles like azetidines and piperazines are heavily utilized to improve the pharmacokinetic (PK) properties of small molecule drug candidates. 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride (CAS: 2095410-68-5) is a highly polar, basic bifunctional building block. Due to its high nitrogen content and basicity, it is typically supplied as a dihydrochloride salt to ensure chemical stability and aqueous solubility [1].

For analytical scientists, accurately distinguishing between the stoichiometric salt form and the active free base is critical. High-Resolution Mass Spectrometry (HRMS) workflows require precise monoisotopic exact mass calculations to validate structural integrity, identify metabolites, and ensure the absence of synthetic impurities [2]. This guide provides a definitive framework for the physicochemical profiling and HRMS analysis of this compound.

Physicochemical Properties & Mass Calculations

A fundamental principle in mass spectrometry is that the instrument detects gas-phase ions, not macroscopic solid-state salts. When 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride is introduced into an aqueous/organic solvent matrix, the ionic bonds dissociate. Consequently, the exact mass of the salt is only relevant for gravimetric sample preparation (weighing and molarity calculations), while the exact mass of the free base dictates the expected mass-to-charge ratio ( m/z ) in the mass spectrometer.

Quantitative Data Summary

The following table delineates the critical mass parameters calculated using standard IUPAC atomic weights (C=12.000000, H=1.007825, N=14.003074, Cl=34 .968853).

PropertyFree BaseDihydrochloride SaltExperimental Impact
Chemical Formula C8​H17​N3​ C8​H19​Cl2​N3​ Dictates isotopic distribution.
Average Molecular Weight 155.24 g/mol 228.16 g/mol Used for molar concentration prep.
Monoisotopic Exact Mass 155.1422 Da227.0956 DaBaseline for HRMS calibration.
Expected Ion (ESI+) 156.1495m/z ( [M+H]+ ) 156.1495m/z ( [M+H]+ )Salt completely dissociates in ESI.
Expected Ion (ESI-) N/A 34.9688m/z ( [Cl]− )Confirms presence of the counterion.

Causality Note: The mass defect of the free base is positive (+0.1422 Da) due to the high proportion of hydrogen atoms (which have a mass of 1.0078 Da) relative to carbon and nitrogen.

High-Resolution Mass Spectrometry (HRMS) Protocol

To achieve sub-5 ppm mass accuracy—the gold standard for publication and regulatory submission—a self-validating LC-ESI-HRMS protocol must be employed. The following methodology is optimized for highly polar, basic amines.

Step-by-Step Methodology

Step 1: Gravimetric Sample Preparation

  • Action: Weigh exactly 1.00 mg of 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride and dissolve in 1.0 mL of LC-MS grade Water/Methanol (50:50, v/v) to create a 1 mg/mL ( 4.38 mM ) stock solution.

  • Action: Dilute the stock to a final working concentration of using 0.1% Formic Acid (FA) in water.

  • Causality: The 50:50 aqueous/organic ratio ensures the rapid solvation of the highly polar crystal lattice. The addition of 0.1% FA lowers the pH to ~2.7, ensuring that all three basic nitrogen atoms in the azetidine and piperazine rings are fully protonated in solution, which drives the equilibrium toward maximum ionization efficiency.

Step 2: Chromatographic Separation (HILIC)

  • Action: Inject of the working solution onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., ).

  • Action: Elute using a gradient of Acetonitrile and Water (both containing 10 mM Ammonium Formate and 0.1% FA).

  • Causality: Standard reversed-phase (C18) columns often fail to retain highly polar, doubly-charged aliphatic amines, causing them to elute in the void volume where ion suppression from salts is severe. HILIC provides superior retention and peak shape for this specific chemotype.

Step 3: Electrospray Ionization (ESI+)

  • Action: Set the mass spectrometer to Positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.5 kV and the desolvation gas temperature to 350∘C .

  • Causality: The high desolvation temperature evaporates the aqueous droplets rapidly. Because the compound is already protonated in the acidic solvent, the gas-phase transition yields an abundant [M+H]+ ion. Furthermore, due to the multiple basic sites, a doubly charged [M+2H]2+ ion at m/z78.5784 may also be observed and can serve as a secondary validation peak.

Step 4: HRMS Data Acquisition & Lock-Mass Calibration

  • Action: Acquire data in full-scan mode ( m/z50–500 ) using a Time-of-Flight (TOF) or Orbitrap analyzer set to a resolving power of ≥60,000 (FWHM). Continuously infuse a lock-mass standard (e.g., Leucine Enkephalin, [M+H]+=556.2766 ).

  • Causality: The lock-mass standard corrects for minor instrumental drift caused by temperature fluctuations in the flight tube, ensuring the experimental mass matches the theoretical exact mass ( 156.1495m/z ) within a <2 ppm error margin.

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the sample through the LC-HRMS system, highlighting the physical state of the analyte at each stage.

MS_Workflow SamplePrep Sample Preparation (1 μg/mL, 0.1% FA) LC_Separation HILIC Separation (Gradient Elution) SamplePrep->LC_Separation Liquid Phase ESI_Source ESI+ Ionization (Desolvation & Protonation) LC_Separation->ESI_Source Eluent TOF_Analyzer HRMS Analyzer (Orbitrap / TOF) ESI_Source->TOF_Analyzer Gas Phase Ions DataAnalysis Data Processing (m/z 156.1495 [M+H]+) TOF_Analyzer->DataAnalysis Mass Spectra

Figure 1: High-Resolution Mass Spectrometry (LC-ESI-HRMS) workflow for exact mass validation.

Data Interpretation & Isotopic Signatures

When analyzing the acquired mass spectrum, the primary peak will be the monoisotopic [M+H]+ ion at 156.1495m/z .

However, a robust E-E-A-T validated analysis also requires confirming the isotopic pattern. Carbon-13 ( 13C ) has a natural abundance of approximately 1.1% . Because the free base contains 8 carbon atoms, the M+1 isotope peak ( [13C1C7​H18​N3​]+ ) will appear at 157.1528m/z with a relative intensity of approximately 8.8% compared to the monoisotopic peak.

Absence of Chlorine Isotopes in ESI+: Novice analysts often search for the characteristic 3:1 ratio of 35Cl to 37Cl isotopes in the positive ion spectrum of hydrochloride salts. This is a fundamental error. Because the dihydrochloride salt dissociates entirely in the LC solvent, the chloride anions ( Cl− ) are physically separated from the protonated free base during the electrospray process. To verify the presence of the chloride counterions, one must run a separate scan in Negative Electrospray Ionization (ESI-) , looking for the 34.9688m/z ( 35Cl− ) and 36.9659m/z ( 37Cl− ) peaks.

References

  • Gavage, M., Delahaut, P., & Gillard, N. (2021). Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review. Foods, 10(3), 601. Retrieved from[Link][1][2]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Standard Atomic Weights. Retrieved from[Link]

Sources

Preclinical Toxicity Profile and Metabolic Liabilities of the 1-(1-Methylazetidin-3-yl)piperazine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Deconstruction

In modern drug discovery, the pursuit of optimal physicochemical properties often leads medicinal chemists to incorporate highly polar, rigidified nitrogenous heterocycles into lead compounds. The compound 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride (CAS: 2095410-68-5) 1 is a highly specialized, privileged pharmacophore building block. It merges two critical structural motifs: a solubilizing piperazine ring and a conformationally restricting azetidine ring, formulated as a highly water-soluble dihydrochloride salt.

While this scaffold excels at improving target binding affinity and aqueous solubility, its unique structural topology introduces specific metabolic and toxicological liabilities. Understanding the causality between the chemical architecture of this compound and its preclinical toxicity profile is paramount for preventing late-stage attrition.

The Piperazine Core: Solubilization vs. Phospholipidosis

Piperazine is the third most frequently utilized N-heterocycle in FDA-approved small molecules 2. It acts as a basic amine that drastically improves aqueous solubility. However, the presence of two basic nitrogen atoms can lead to lysosomal trapping. In vivo, this manifests as drug-induced phospholipidosis (DIPL), where the protonated piperazine binds to phospholipids, preventing their degradation by lysosomal phospholipases.

The Azetidine Ring: Rigidity vs. Bioactivation

Azetidines are highly strained four-membered rings utilized as bioisosteres for larger aliphatic rings (like pyrrolidine) to lower lipophilicity and improve metabolic stability 3. However, the high ring strain ( ∼26 kcal/mol) makes the α -carbons adjacent to the nitrogen highly susceptible to Cytochrome P450 (CYP)-mediated oxidation. This oxidation can trigger a facile ring scission, generating electrophilic aldehydes or iminium ions capable of covalently binding to host proteins (haptenization), leading to idiosyncratic toxicity 4.

Quantitative Toxicological Parameters

To establish a predictive framework, the physicochemical and toxicological parameters of the individual components and the combined scaffold are summarized below.

Table 1: Predictive Physicochemical & Toxicological Parameters

ParameterPiperazine CoreAzetidine Core1-(1-Methylazetidin-3-yl)piperazine 2HCl
pKa (Predicted) ∼9.8 (Secondary amine) ∼11.2 (Tertiary amine) 5 ∼9.5−10.5 (Multi-basic)
Metabolic Liability N-dealkylation, N-oxidation α -carbon oxidationHigh risk of iminium/aldehyde formation
Lipophilicity (LogP) LowVery LowHighly hydrophilic (as 2HCl salt)
Structural Role Solubilizing groupConformational restrictorRigid, water-soluble linker
Primary Toxicity Risk PhospholipidosisCovalent protein bindingIdiosyncratic hepatotoxicity

Mechanistic Pathways & Workflows

To systematically evaluate the toxicity of this scaffold, we must map its metabolic bioactivation and establish a rigorous preclinical screening workflow.

G A 1-(1-Methylazetidin-3-yl)piperazine B CYP450 Oxidation A->B Phase I C α-Carbon Hydroxylation B->C D Ring Scission (Aldehyde/Iminium) C->D Ring Opening E GSH Trapping (Detox) D->E + GSH F Protein Binding (Toxicity) D->F Unmitigated

Fig 1. CYP-mediated bioactivation and ring scission pathway of the azetidine scaffold.

Workflow InVitro Phase 1: In Vitro Metabolic Trapping InVivo Phase 2: In Vivo Acute Toxicity InVitro->InVivo Cleared TK Phase 3: Toxicokinetics & Histopathology InVivo->TK MTD Found Decision Go/No-Go Decision TK->Decision Safety >10x

Fig 2. Preclinical toxicity screening workflow for azetidine-piperazine candidates.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and an internal control to verify the assay's performance.

Protocol A: In Vitro Reactive Metabolite Trapping (Azetidine Ring Scission)

Because the azetidine ring is prone to CYP-mediated opening into reactive electrophiles, we must trap these transient species before they cause cellular toxicity.

Step-by-Step Methodology:

  • Preparation of Incubation Matrix: Prepare a 1 mL reaction mixture containing Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: HLMs contain the full complement of CYP450 enzymes required to simulate Phase I hepatic metabolism.

  • Addition of Trapping Agent: Add Glutathione (GSH) to a final concentration of 5 mM .

    • Causality: GSH acts as a "soft" nucleophile. If the azetidine ring undergoes scission to form a reactive iminium or aldehyde, GSH will covalently bind to it, forming a stable, detectable adduct, thereby preventing it from binding to assay proteins.

  • Compound Spiking & Initiation: Spike in 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride to a final concentration of . Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Quenching: At t=60 min , quench the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Causality: Acetonitrile instantly denatures the CYP enzymes, halting metabolism and precipitating the microsomal proteins.

  • Analysis: Centrifuge at 14,000×g for 15 minutes. Analyze the supernatant via LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry). Scan for mass shifts of +307 Da (indicative of GSH conjugation to the cleaved ring).

Protocol B: 14-Day Repeated Dose Toxicity & Hepatotoxicity Screening (Rodent)

If the compound clears in vitro screening, it must be evaluated in vivo to determine the Maximum Tolerated Dose (MTD) and identify target organs of toxicity.

Step-by-Step Methodology:

  • Animal Allocation: Utilize adult Sprague-Dawley rats (n=10/sex/group).

    • Causality: Sprague-Dawley rats are the industry standard for general toxicology due to their robust historical control data, particularly for baseline liver enzyme levels.

  • Dose Formulation & Administration: Dissolve the compound in sterile water or saline. Administer via oral gavage once daily for 14 days at three dose levels (e.g., 10, 30, and 100 mg/kg/day) plus a vehicle control.

    • Causality: The dihydrochloride salt form ensures complete aqueous solubility, preventing vehicle-induced GI irritation and ensuring linear absorption kinetics.

  • Clinical Pathology (Days 7 and 15): Draw blood via the tail vein. Perform a comprehensive metabolic panel focusing heavily on Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Blood Urea Nitrogen (BUN), and Creatinine.

    • Causality: Nitrogen-rich heterocycles are primarily cleared renally and metabolized hepatically. Elevations in ALT/AST indicate idiosyncratic hepatotoxicity (potentially from unmitigated azetidine ring scission), while BUN/Creatinine spikes indicate nephrotoxicity.

  • Necropsy & Histopathology: On Day 15, euthanize the animals. Harvest the liver and kidneys, fix in 10% neutral buffered formalin, and stain with Hematoxylin & Eosin (H&E). Pathologists must specifically look for hepatocellular necrosis and renal tubular vacuolation (hallmarks of phospholipidosis).

References

  • NextSDS / ChemicalBook. "1-(1-methylazetidin-3-yl)piperazine dihydrochloride — Chemical Substance Information.
  • RSC Publishing. "Piperazine based antimicrobial polymers: a review." Royal Society of Chemistry.
  • ResearchGate. "Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • ACS Publications. "Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2)
  • PMC. "Put a ring on it: application of small aliphatic rings in medicinal chemistry.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(1-Methylazetidin-3-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride, a valuable building block in medicinal chemistry. The described synthetic route is a robust, multi-step process commencing with the commercially available N-Boc-3-hydroxyazetidine. The key transformation involves a reductive amination between the intermediate, 1-methylazetidin-3-one, and piperazine. This protocol details the experimental procedures, including the synthesis of intermediates, purification techniques, and final salt formation. The causality behind experimental choices and potential challenges are also discussed to ensure successful execution.

Introduction

Azetidine and piperazine moieties are privileged scaffolds in modern drug discovery, frequently incorporated into molecules targeting a wide range of biological targets, including G-protein coupled receptors, ion channels, and enzymes. The combination of the rigid, strained azetidine ring with the versatile piperazine core in 1-(1-Methylazetidin-3-yl)piperazine offers a unique three-dimensional structure that can be exploited to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. This guide provides a reliable and reproducible protocol for the synthesis of its dihydrochloride salt, a form often favored for its improved solubility and stability.

Synthetic Strategy

The overall synthetic strategy is a three-step process starting from N-Boc-3-hydroxyazetidine. The rationale for this approach is the ready availability of the starting material and the high efficiency of the chosen reactions.

The key steps are:

  • Oxidation: The hydroxyl group of N-Boc-3-hydroxyazetidine is oxidized to the corresponding ketone, N-Boc-azetidin-3-one.

  • Reductive Amination and N-Methylation: The N-Boc protecting group is removed, and the resulting azetidin-3-one is reductively aminated with piperazine, followed by N-methylation of the azetidine nitrogen.

  • Salt Formation: The final compound is converted to its dihydrochloride salt to enhance its stability and solubility.

A variation of the second step involves a one-pot reductive amination of N-Boc-azetidin-3-one with piperazine, followed by deprotection and subsequent N-methylation. However, the presented protocol follows a stepwise approach for clarity and control.

Visualized Synthetic Workflow

SynthesisWorkflow Start N-Boc-3-hydroxyazetidine Intermediate1 N-Boc-azetidin-3-one Start->Intermediate1 Oxidation (e.g., DMP) Intermediate2 1-(Azetidin-3-yl)piperazine Intermediate1->Intermediate2 Reductive Amination with Piperazine & Boc Deprotection Intermediate3 1-(1-Methylazetidin-3-yl)piperazine Intermediate2->Intermediate3 N-Methylation (e.g., Eschweiler-Clarke) FinalProduct 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride Intermediate3->FinalProduct Salt Formation (HCl)

Caption: Synthetic workflow for 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
N-Boc-3-hydroxyazetidine≥98%Commercially Available
Dess-Martin Periodinane (DMP)Synthesis GradeCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercially Available
Sodium Thiosulfate (Na₂S₂O₃)Reagent GradeCommercially Available
Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available
PiperazineAnhydrous, ≥99%Commercially Available
Sodium Triacetoxyborohydride (STAB)Synthesis GradeCommercially Available
1,2-Dichloroethane (DCE)AnhydrousCommercially Available
Acetic AcidGlacialCommercially Available
Trifluoroacetic Acid (TFA)Reagent GradeCommercially Available
Formaldehyde (37% in H₂O)Reagent GradeCommercially Available
Formic Acid≥95%Commercially Available
Diethyl EtherAnhydrousCommercially Available
Hydrochloric Acid (in Dioxane, 4M)Commercially Available
Step 1: Synthesis of N-Boc-azetidin-3-one

This step involves the oxidation of the secondary alcohol of N-Boc-3-hydroxyazetidine to a ketone using Dess-Martin Periodinane (DMP). DMP is a mild and selective oxidizing agent suitable for this transformation, minimizing over-oxidation.[1]

Procedure:

  • To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dichloromethane (DCM, approximately 10 mL per gram of starting material) at 0 °C under a nitrogen atmosphere, add Dess-Martin Periodinane (1.2 eq.) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Stir the biphasic mixture vigorously for 30 minutes until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-azetidin-3-one.

  • The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Step 2: Synthesis of 1-(1-Methylazetidin-3-yl)piperazine

This part of the synthesis involves three key transformations: Boc deprotection, reductive amination, and N-methylation. For the purpose of this protocol, we will outline a reductive amination followed by deprotection and then methylation.

Sub-step 2a: Synthesis of 1-Boc-3-(piperazin-1-yl)azetidine

Reductive amination using sodium triacetoxyborohydride (STAB) is a mild and efficient method for coupling the ketone with piperazine.[2][3][4] STAB is selective for the reduction of the intermediate iminium ion in the presence of the ketone.[4]

Procedure:

  • Dissolve N-Boc-azetidin-3-one (1.0 eq.) and piperazine (1.5 eq.) in anhydrous 1,2-dichloroethane (DCE, approximately 15 mL per gram of ketone).

  • To this solution, add glacial acetic acid (1.1 eq.). Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Sub-step 2b: Deprotection of 1-Boc-3-(piperazin-1-yl)azetidine

The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid.[5][6][7]

Procedure:

  • Dissolve the crude 1-Boc-3-(piperazin-1-yl)azetidine in DCM (approximately 10 mL per gram).

  • Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting residue is the TFA salt of 1-(azetidin-3-yl)piperazine. This can be basified with a strong base (e.g., NaOH solution) and extracted with an organic solvent to obtain the free base if required for the next step, or used directly.

Sub-step 2c: N-Methylation of 1-(azetidin-3-yl)piperazine (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines using formaldehyde and formic acid.

Procedure:

  • To a solution of 1-(azetidin-3-yl)piperazine (from the previous step, 1.0 eq.) in formic acid (5-10 eq.), add aqueous formaldehyde (37%, 5-10 eq.).

  • Heat the reaction mixture to 80-100 °C for 2-4 hours.

  • Cool the reaction mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide to pH > 10.

  • Extract the product with a suitable organic solvent such as DCM or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 1-(1-methylazetidin-3-yl)piperazine.

Step 3: Formation of 1-(1-Methylazetidin-3-yl)piperazine Dihydrochloride

The final step is the formation of the dihydrochloride salt to improve the compound's handling, stability, and solubility in aqueous media.[8][9][10]

Procedure:

  • Dissolve the crude or purified 1-(1-methylazetidin-3-yl)piperazine free base in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

  • Cool the solution to 0 °C.

  • Slowly add a 4M solution of hydrochloric acid in dioxane (2.2 eq.) dropwise with stirring.

  • A precipitate will form. Stir the suspension at 0 °C for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride as a solid.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Troubleshooting and Safety Precautions

Potential IssueSuggested Solution
Low yield in oxidation step Ensure anhydrous conditions. Use fresh DMP. Monitor the reaction closely to avoid over-reaction.
Incomplete reductive amination Ensure anhydrous conditions. Use a slight excess of piperazine and STAB. Allow for sufficient reaction time.
Formation of di-substituted piperazine Use a sufficient excess of piperazine to favor mono-substitution.[11]
Incomplete Boc deprotection Increase the reaction time or the amount of acid. Ensure the starting material is fully dissolved.
Difficulty in purification Piperazine derivatives can be highly polar. Consider using a different chromatographic system (e.g., reverse-phase HPLC) or purification via salt formation and recrystallization.[12][13][14]

Safety:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dess-Martin Periodinane is shock-sensitive and should be handled with care.

  • Trifluoroacetic acid and hydrochloric acid are corrosive and should be handled with extreme caution.

  • Formic acid is corrosive and has a pungent odor.

References

  • BenchChem. Technical Support Center: Purification of Piperazine-Containing Compounds. Accessed March 2026.
  • BenchChem.
  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Accessed March 2026.
  • BenchChem. The Dihydrochloride Salt Form in Drug Design: A Technical Guide. Accessed March 2026.
  • Plantz, A. Z., Wu, Y., & Rochelle, G. T. (2022).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Wilson, C. W. (1959). U.S. Patent No. 2,919,275. Washington, DC: U.S.
  • BenchChem. Technical Support Center: Reductive Amination for Secondary Amine Synthesis. Accessed March 2026.
  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Accessed March 2026.
  • TCI. (2024, September 16). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride.
  • Johnson, C. A. (1968). U.S. Patent No. 3,481,933. Washington, DC: U.S.
  • Gibson, E. K. (2007).
  • ChemicalBook. Azetidin-3-ol synthesis. Accessed March 2026.
  • The Organic Chemistry Tutor. (2022, June 7).
  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Weston, A. W. (1953). U.S. Patent No. 2,634,293. Washington, DC: U.S.
  • Reddit. (2023, June 22). Hydrochloride salt of amine. r/OrganicChemistry.
  • D'hooghe, M., & De Kimpe, N. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3583–3632.
  • Zhang, L., et al. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.
  • ChemRxiv. (2023). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-....
  • Al-Zoubi, R. M. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. E-Journal of Chemistry, 9(3), 1351-1356.
  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
  • White, P. B., et al. (2018). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 140(14), 4906–4913.
  • Royal Society of Chemistry. (n.d.). .

  • Common Organic Chemistry. Boc Deprotection - TFA. Accessed March 2026.
  • University of Bari. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a....
  • Shinde, S. D., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49391-49420.
  • Wube, A., & Turos, E. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Organic Letters, 17(17), 4272–4275.
  • Ley, S. V., et al. (2013). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters, 15(10), 2418–2421.
  • Semantic Scholar.
  • Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Sigma-Aldrich. Application Note – N-Boc deprotection. Accessed March 2026.
  • CSIR-NIScPR. (n.d.).
  • Sigma-Aldrich. Boc Resin Cleavage Protocol. Accessed March 2026.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • ResearchGate. Synthesis of 1-(N-Boc-azetidin-3-yl)
  • Organic Chemistry Portal. Azetidine synthesis. Accessed March 2026.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Azetidinones.
  • BLDpharm. 2098017-56-0|N-Methyl-1-(methylsulfonyl)azetidin-3-amine hydrochloride. Accessed March 2026.
  • Sigma-Aldrich. N-(Azetidin-3-yl)-N-methyl-acetamide hydrochloride. Accessed March 2026.

Sources

How to dissolve 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride for in vitro assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of 1-(1-Methylazetidin-3-yl)piperazine Dihydrochloride for In Vitro Assays

Introduction & Mechanistic Context

1-(1-Methylazetidin-3-yl)piperazine dihydrochloride is a highly polar, basic diamine compound utilized as a specialized pharmacophore and building block in drug discovery ()[1]. The free base form of this molecule contains two highly basic secondary/tertiary amines (the piperazine and azetidine rings), making it prone to oxidation and physical instability. Formulating the compound as a dihydrochloride salt significantly enhances its thermodynamic stability and aqueous solubility, optimizing it for precise in vitro biological evaluations ()[2].

Physicochemical Profiling

Understanding the physicochemical properties of the dihydrochloride salt is critical for predicting its solvation dynamics and ensuring assay reproducibility.

ParameterValue
Chemical Name 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride
CAS Number 2095410-68-5[1]
Molecular Formula C8H17N3 · 2HCl
Molecular Weight ~228.17 g/mol
Physical State Crystalline solid/powder
Primary Solvents Ultrapure Water, PBS, HEPES

Solvent Selection Dynamics: The Causality of Solvation

When preparing stock solutions of small molecules, researchers frequently default to Dimethyl Sulfoxide (DMSO). However, for heavily salt-loaded molecules like amine dihydrochlorides, DMSO is often suboptimal. The high lattice energy of the crystalline salt limits its solubility in aprotic solvents ()[3]. Furthermore, DMSO is highly hygroscopic; repeated opening of DMSO stocks introduces water, which can alter the concentration or cause degradation.

Therefore, ultrapure water or physiological buffers (e.g., PBS) are the solvents of choice. Water harnesses the ion-dipole interactions necessary to effectively solvate the protonated piperazine and azetidine nitrogens, yielding highly concentrated and stable stock solutions ()[2].

Standard Operating Procedure (SOP): Stock Preparation

This protocol is designed as a self-validating system to ensure maximum concentration fidelity and prevent compound degradation.

Step 1: Thermal Equilibration

  • Action: Allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

  • Causality: Dihydrochloride salts are notoriously hygroscopic. Opening a cold vial causes atmospheric moisture to condense on the powder, artificially inflating the mass during weighing and leading to sub-potent stock solutions ()[3].

Step 2: Gravimetric Weighing and Solvent Addition

  • Action: Weigh the desired amount of the compound. To prepare a 10 mM stock, dissolve 2.28 mg of the compound in 1.0 mL of sterile, ultrapure water (18.2 MΩ·cm).

  • Validation Checkpoint: Ensure the analytical balance is calibrated and the environment is low-humidity to prevent moisture absorption during transfer.

Step 3: Dissolution via Acoustic Cavitation

  • Action: Vortex the solution for 30–60 seconds. If the compound does not fully dissolve, sonicate in a water bath at room temperature for 2–5 minutes.

  • Causality: Sonication provides acoustic cavitation to disrupt the crystalline lattice energy, accelerating the solvation process without applying destructive heat that could degrade the strained azetidine ring.

  • Validation Checkpoint: The solution must be completely optically clear. Any turbidity indicates incomplete solvation, requiring further sonication.

Step 4: Cold Sterilization

  • Action: Pass the solution through a 0.22 µm syringe filter utilizing a Polyethersulfone (PES) membrane.

  • Causality: Amine compounds can bind non-specifically to certain filter materials like nylon. PES ensures maximum recovery of the active compound while removing opportunistic bacterial contaminants that could skew in vitro cell culture assays.

Step 5: Aliquoting and Cryopreservation

  • Action: Divide the sterilized stock into single-use aliquots (e.g., 50–100 µL) in sterile, low-bind microcentrifuge tubes. Store at -20°C or -80°C.

  • Causality: Repeated freeze-thaw cycles cause localized pH shifts in the aqueous microenvironment as ice crystals form, potentially leading to precipitation or degradation of the active moieties. Single-use aliquots bypass this risk ()[3].

Step 6: Working Solution Preparation

  • Action: On the day of the assay, thaw a single aliquot at room temperature and dilute directly into the assay buffer or cell culture medium.

  • Validation Checkpoint: Observe the final assay medium under an inverted microscope at 10x magnification. Amine hydrochlorides can occasionally precipitate in high-phosphate buffers if the local pH exceeds the pKa of the basic nitrogens.

Data Summary: Solubility and Storage Parameters

SolventMax Recommended StockStorage TempShelf Life (Estimated)Notes
Ultrapure Water 50 mM-20°C to -80°CUp to 6 monthsPreferred solvent; aliquot to avoid freeze-thaw.
DMSO <5 mM-80°CUp to 1 monthNot recommended due to limited solubility and hygroscopicity.
Assay Buffer (PBS) Working Conc. (µM)4°CUse immediatelyPrepare fresh from aqueous stock daily.

Workflow Visualization

G Solid 1-(1-Methylazetidin-3-yl)piperazine Dihydrochloride (Solid) Equilibrate Equilibrate to Room Temp (Desiccated) Solid->Equilibrate Solvent Add Ultrapure Water (Primary Solvent) Equilibrate->Solvent Dissolve Vortex & Sonicate (Ensure Complete Dissolution) Solvent->Dissolve Sterilize 0.22 µm Filtration (Sterilization) Dissolve->Sterilize Aliquot Aliquot & Store at -20°C (Stock Solution) Sterilize->Aliquot Assay Dilute in Assay Media (Working Solution) Aliquot->Assay Just before use

Workflow for dissolution, sterilization, and storage of amine hydrochloride salts for assays.

References

  • NextSDS. "1-(1-methylazetidin-3-yl)piperazine dihydrochloride — Chemical Substance Information". NextSDS Substance Database. URL:[Link]

  • National Center for Biotechnology Information. "Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893". PubChem Compound Summary. URL:[Link]

Sources

The Azetidinyl-Piperazine Moiety: A Versatile Scaffold for Modern Drug Discovery — Application Notes and Protocols for 1-(1-Methylazetidin-3-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking New Chemical Space

In the landscape of medicinal chemistry, the piperazine ring is a well-established "privileged scaffold," a core structural motif found in numerous approved drugs.[1][2][3] Its unique physicochemical properties, including its ability to modulate aqueous solubility and its basic nitrogen centers that can be readily functionalized, make it a cornerstone in drug design.[2] The introduction of a strained azetidine ring, as seen in 1-(1-methylazetidin-3-yl)piperazine, offers a compelling strategy to explore novel chemical space. The rigid, three-dimensional nature of the azetidine moiety can impart conformational constraint, potentially leading to enhanced binding affinity and selectivity for biological targets.[4]

This guide provides an in-depth exploration of 1-(1-methylazetidin-3-yl)piperazine dihydrochloride as a chemical building block for researchers, scientists, and drug development professionals. We will delve into its properties, safe handling, and provide detailed, field-proven protocols for its application in two of the most fundamental transformations in medicinal chemistry: amide bond formation and reductive amination.

Chemical Profile and Safe Handling

1-(1-Methylazetidin-3-yl)piperazine dihydrochloride is a white to off-white powder. As a dihydrochloride salt, it exhibits improved stability and handling characteristics compared to its freebase form.

PropertyValueSource
CAS Number 2095410-68-5[5]
Molecular Formula C₈H₁₇N₃ · 2HCl[6]
Molecular Weight 228.16 g/mol PubChem
Physical Form Powder---
Storage Store at room temperature in a dry, well-ventilated place.---

Safety and Handling Precautions:

As with any chemical reagent, proper safety precautions must be observed. Based on data for similar piperazine derivatives, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids (beyond its salt form).

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Application Note I: Amide Bond Formation

The formation of an amide bond is one of the most crucial reactions in the synthesis of pharmaceuticals.[7] 1-(1-Methylazetidin-3-yl)piperazine serves as a secondary amine for coupling with a wide array of carboxylic acids, enabling the exploration of structure-activity relationships (SAR).

Mechanism and Rationale

Direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" using a coupling reagent. This process converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the secondary amine of the piperazine.[7]

Common coupling reagents include carbodiimides (e.g., EDC), uronium/aminium salts (e.g., HATU, HBTU), and phosphonium salts (e.g., PyBOP). The choice of reagent can influence reaction times, yields, and the suppression of side reactions like racemization.[8]

Workflow for Amide Coupling

G cluster_reactants Reactants cluster_process Process Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation Piperazine 1-(1-Methylazetidin-3-yl)piperazine (as free base) Coupling Nucleophilic Attack by Piperazine Piperazine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Activation Base Non-nucleophilic Base (e.g., DIPEA, Et3N) Base->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Coupling Activated Intermediate Workup Aqueous Workup & Purification Coupling->Workup Product Amide Product Workup->Product G cluster_reactants Reactants cluster_process Process Aldehyde_Ketone Aldehyde or Ketone (R-CHO or R-CO-R') Imine_Formation Imine/Iminium Ion Formation Aldehyde_Ketone->Imine_Formation Piperazine 1-(1-Methylazetidin-3-yl)piperazine (as free base) Piperazine->Imine_Formation Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reduction Reduction of Intermediate Reducing_Agent->Reduction Solvent Anhydrous Solvent (e.g., DCM, DCE) Solvent->Imine_Formation Imine_Formation->Reduction Iminium Ion Intermediate Workup Aqueous Workup & Purification Reduction->Workup Product N-Alkylated Product Workup->Product

Sources

Formulation strategies for 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride active pharmaceutical ingredients

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the formulation development of 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride, a small molecule active pharmaceutical ingredient (API). We will explore critical pre-formulation investigations, delve into the development of both oral solid and parenteral dosage forms, and detail the necessary analytical control strategies. The protocols and insights provided are grounded in established scientific principles to empower researchers and formulation scientists in advancing their drug development programs.

Introduction: Understanding the Molecule

1-(1-Methylazetidin-3-yl)piperazine dihydrochloride is a hydrophilic, small molecule whose salt form is critical to its physicochemical properties. The presence of the azetidine and piperazine rings, along with the dihydrochloride salt, dictates its behavior and subsequent formulation strategies. Key challenges anticipated with this API include its potential for hygroscopicity, which can affect its physical and chemical stability, and pH-dependent solubility.[1] A thorough understanding of these characteristics is paramount for developing a stable, bioavailable, and manufacturable drug product.

Pre-formulation Studies: The Foundation of Rational Formulation Design

A comprehensive pre-formulation assessment is crucial before initiating formulation development. These studies provide the fundamental data to guide excipient selection and manufacturing process design.

Physicochemical Characterization

A deep understanding of the API's intrinsic properties is the first step in formulation development.

Table 1: Key Physicochemical Properties of 1-(1-Methylazetidin-3-yl)piperazine Dihydrochloride

ParameterAnticipated Value/CharacteristicSignificance in Formulation
Molecular Formula C8H17N3 (as free base)Defines molecular weight and stoichiometry.[2]
Appearance White to off-white crystalline solidProvides a baseline for physical stability monitoring.
pKa Multiple (basic nitrogens)Governs pH-dependent solubility and absorption.
Solubility High in aqueous mediaFavorable for parenteral formulations; may necessitate controlled release mechanisms in oral solids.[3]
Hygroscopicity Potentially highImpacts handling, storage, and physical stability, requiring controlled humidity environments.[1][4]
LogP LowIndicates low lipophilicity, potentially impacting membrane permeability.
Polymorphism PossibleDifferent crystalline forms can have varying solubility and stability.[5]
Experimental Protocols: Pre-formulation Assessment
  • Prepare a series of buffers ranging from pH 1.2 to 7.4 (e.g., HCl, acetate, phosphate buffers).

  • Add an excess of the API to each buffer in sealed vials.

  • Equilibrate the samples at a controlled temperature (e.g., 25°C and 37°C) for 24-48 hours with constant agitation.

  • Filter the suspensions using a 0.22 µm filter.

  • Analyze the filtrate for API concentration using a validated HPLC-UV method.

  • Plot the logarithm of solubility versus pH to determine the pH-solubility profile.

Causality Behind Experimental Choices: The selected pH range mimics the physiological environments of the gastrointestinal tract, providing insights into where the drug will dissolve upon oral administration. Understanding the pH of maximum and minimum solubility is critical for predicting bioavailability and for the development of liquid formulations.[6]

  • Place a precisely weighed sample of the API into the DVS instrument.

  • Expose the sample to a stepwise increase in relative humidity (RH) at a constant temperature (e.g., 25°C).

  • Monitor the change in mass until equilibrium is reached at each RH step.

  • Subsequently, expose the sample to a stepwise decrease in RH to assess desorption.

  • This analysis identifies critical RH thresholds where significant moisture uptake occurs.[1]

Trustworthiness of the Protocol: DVS provides a quantitative measure of the API's interaction with environmental moisture, which is crucial for defining appropriate handling and storage conditions to prevent physical degradation.[1]

  • Differential Scanning Calorimetry (DSC): To determine the melting point and identify any polymorphic transitions.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and quantify the amount of bound water or solvent.

  • X-Ray Powder Diffraction (XRPD): To identify the crystalline form of the API and monitor for any changes during formulation development and storage.[6]

Authoritative Grounding: The use of these techniques is a standard practice in solid-state characterization as outlined by the International Council for Harmonisation (ICH) guidelines on pharmaceutical development.

Formulation Development Strategies

Based on the anticipated high solubility and potential hygroscopicity of 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride, we will explore two primary formulation routes: oral solid dosage and parenteral solutions.

Oral Solid Dosage Form Development

The high water solubility of this API suggests that drug release will not be dissolution rate-limited. The primary challenges will be managing its hygroscopicity and ensuring content uniformity, especially at low doses.

G cluster_0 Pre-formulation cluster_1 Formulation Strategy cluster_2 Process Optimization & Characterization cluster_3 Final Dosage Form A API Characterization (Solubility, Hygroscopicity, Solid-State) B Excipient Compatibility (DSC, HPLC) A->B Guides C Manufacturing Process Selection (Direct Compression vs. Granulation) B->C Informs D Blend Uniformity Analysis C->D E Tablet Compression & Characterization (Hardness, Friability, Disintegration) D->E F Dissolution Testing E->F G Film Coating for Moisture Protection E->G If required H Stability Studies (ICH Conditions) E->H F->G If required G->H

Caption: Workflow for oral solid dosage form development.

  • Prepare binary mixtures of the API with common excipients (e.g., microcrystalline cellulose, lactose, croscarmellose sodium, magnesium stearate) in a 1:1 ratio.[7]

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for 2-4 weeks.[6]

  • Analyze the samples at initial and final time points by DSC for any changes in thermal behavior and by HPLC for the appearance of degradation products.[7]

Expertise & Experience: This accelerated screening method rapidly identifies potential incompatibilities. For hydrochloride salts, particular attention should be paid to excipients like magnesium stearate, which can induce disproportionation.[6][8]

  • Direct Compression: This is the preferred method due to its simplicity and cost-effectiveness.

  • Dry Granulation (Roller Compaction): This method is advantageous for moisture-sensitive materials as it avoids the use of water.

  • Wet Granulation: Can be employed with non-aqueous granulation fluids or with careful control of the granulation process.

Given the potential hygroscopicity of the API, a moisture-barrier film coating is highly recommended to enhance the physical stability of the final tablet.[9][10][11]

Parenteral Formulation Development

The high aqueous solubility of 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride makes it an excellent candidate for a parenteral solution.[3] The focus here will be on ensuring solubility, stability, and physiological compatibility.

G A Determine Target API Concentration B pH Adjustment & Buffering A->B Based on solubility C Tonicity Adjustment B->C For physiological compatibility E Sterile Filtration & Filling B->E D Excipient Selection (e.g., antioxidants, chelating agents) C->D If needed for stability D->E F Stability Assessment (Physical & Chemical) E->F

Caption: Development process for a parenteral solution.

  • Based on the pH-solubility profile, select a pH that ensures complete dissolution of the API at the target concentration and maximizes its chemical stability.

  • Screen various pharmaceutically acceptable buffers (e.g., citrate, phosphate, acetate) at the target pH for their ability to maintain the pH upon storage.

  • Evaluate the potential for buffer catalysis of API degradation.

Expertise & Experience: The choice of buffer is critical. For instance, phosphate buffers can sometimes cause precipitation with certain APIs. Therefore, a careful screening process is necessary.

Parenteral formulations should ideally be isotonic with blood to minimize pain upon injection.[12] The contribution of the API and buffer to the overall tonicity must be calculated. If the solution is hypotonic, a tonicity-adjusting agent such as sodium chloride or dextrose should be added.[12]

Analytical Control Strategy

A robust analytical control strategy is essential to ensure the quality, safety, and efficacy of the final drug product. For piperazine derivatives, HPLC-UV is a common analytical technique.[13][14][15]

Table 2: Analytical Methods for Quality Control

TestMethodPurpose
Assay HPLC-UVTo quantify the amount of API in the drug product.[13][14]
Purity/Related Substances HPLC-UV/MSTo detect and quantify any impurities or degradation products.[16]
Content Uniformity HPLC-UVTo ensure consistent dosage in each unit (for solid dosage forms).
Dissolution USP Apparatus I or IITo assess the in-vitro release of the API from the solid dosage form.
pH PotentiometryTo confirm the pH of parenteral solutions.
Osmolality OsmometerTo ensure the isotonicity of parenteral solutions.
Water Content Karl Fischer TitrationTo monitor moisture content, especially for hygroscopic APIs.[1]

Conclusion

The formulation of 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride requires a systematic approach based on a thorough understanding of its physicochemical properties. Key considerations include its high solubility and potential hygroscopicity. For oral solid dosage forms, strategies to mitigate moisture uptake, such as dry granulation and film coating, are paramount. For parenteral formulations, careful control of pH and tonicity will be critical for ensuring stability and patient comfort. A comprehensive analytical control strategy is essential to guarantee the consistent quality and performance of the final drug product.

References

  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2015. [Link]

  • Cheméo. (n.d.). 1-(1-methylazetidin-3-yl)piperazine dihydrochloride. [Link]

  • PubMed. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • Scholars Central. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Springer. (2013). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. [Link]

  • Pharma Innovation. (2025). API Hygroscopicity. [Link]

  • Pharmaceutical Technology. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • ResearchGate. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • National Institute of Justice. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. [Link]

  • PubMed. (2013). Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate. [Link]

  • Slideshare. (n.d.). Drug excipient Compatibility. [Link]

  • Pharmaceutical Technology. (2026). Salt Selection in Drug Development. [Link]

  • PubChemLite. (n.d.). 1-(1-methylazetidin-3-yl)piperazine dihydrochloride (C8H17N3). [Link]

  • IntechOpen. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • NextSDS. (n.d.). 1-(1-methylpiperidin-3-yl)piperazin-2-one dihydrochloride — Chemical Substance Information. [Link]

  • Google Patents. (n.d.). CN104394848A - Stable Formulation of Small Molecule Drugs for Parenteral Injection.
  • Pharma Times. (2013). Excipient Selection In Parenteral Formulation Development. [Link]

  • PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. [Link]

  • AAPS PharmSciTech. (2014). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. [Link]

  • ResearchGate. (n.d.). Parenteral formulations of small molecules therapeutics marketed in the United States (1999) Part II. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in experimental settings, with a primary focus on resolving solubility issues in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride poorly soluble in many common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

The limited solubility of 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride in nonpolar or weakly polar organic solvents stems from its salt form. The molecule is supplied as a dihydrochloride salt, meaning that the two basic nitrogen atoms in the piperazine and azetidine rings are protonated, each associated with a chloride counter-ion. This ionic character makes the compound highly polar, akin to simple inorganic salts.[1][2] Consequently, it dissolves readily in polar solvents such as water, methanol, and ethanol but exhibits poor solubility in less polar organic solvents.[1][3] The principle of "like dissolves like" governs this behavior; the high polarity of the salt is incompatible with the low polarity of solvents like DCM, THF, diethyl ether, or toluene.

Q2: What are the recommended starting solvents for direct dissolution of the dihydrochloride salt?

For direct dissolution, it is best to start with highly polar solvents. While specific quantitative solubility data for this compound is not widely published[4], the following solvents are recommended starting points based on the general behavior of amine hydrochloride salts:

  • High-Polarity Protic Solvents: Water, Methanol (MeOH), Ethanol (EtOH)

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

These solvents can effectively solvate the charged species present in the dihydrochloride salt.

Q3: My reaction requires a non-polar organic solvent where the dihydrochloride salt is insoluble. What is the most effective strategy to overcome this?

The most reliable and widely practiced method is to convert the 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride salt into its corresponding free amine (or "free base").[1][5] This is achieved by neutralizing the hydrochloride with a suitable base. The resulting free amine is uncharged, significantly less polar, and consequently much more soluble in a broader range of organic solvents, including DCM, THF, and ethyl acetate.[1][6] This conversion is a standard procedure in organic synthesis, particularly before reactions such as peptide couplings or when the amine needs to act as a nucleophile.[1]

Troubleshooting Guide: Enhancing Solubility in Organic Solvents

Primary Recommendation: Conversion to the Free Amine

This procedure, often referred to as "free-basing," neutralizes the hydrochloride salt, yielding the more organic-solvent-soluble free amine.

  • Suspension: Suspend the 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride powder in your desired anhydrous organic solvent (e.g., DCM, THF, or ethyl acetate). A typical starting concentration is 0.1-0.5 M.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath. This is to control any potential exotherm from the neutralization reaction.

  • Base Addition: Slowly add a suitable tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the stirred suspension. It is crucial to add slightly more than two equivalents of the base to neutralize both hydrochloride moieties. A common practice is to use 2.1-2.2 equivalents.

  • Stirring: Stir the mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes.

  • Observation: During this process, the solid dihydrochloride salt will react and dissolve, while a new precipitate, the hydrochloride salt of the tertiary amine (e.g., triethylamine hydrochloride), will form.[1]

  • Isolation of the Free Amine Solution:

    • Direct Use: For many applications, the resulting mixture containing the dissolved free amine and the precipitated tertiary amine salt can be used directly in the subsequent reaction step.

    • Filtration: To obtain a clear solution of the free amine, the precipitated tertiary amine hydrochloride can be removed by filtration. Wash the filter cake with a small amount of the anhydrous solvent to ensure complete recovery of the product.

Diagram of the Free-Basing Experimental Workflow

G cluster_start Start cluster_process Process cluster_outcome Outcome cluster_application Application start 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride powder suspend Suspend in anhydrous organic solvent (e.g., DCM) start->suspend cool Cool to 0 °C suspend->cool add_base Add 2.2 eq. of TEA or DIPEA cool->add_base stir Stir for 15-30 min at 0 °C, then 30-60 min at RT add_base->stir mixture Mixture: Soluble free amine + Precipitated TEA·HCl stir->mixture direct_use Use directly in reaction mixture->direct_use filter Filter to remove precipitated salt mixture->filter clear_solution Clear solution of free amine filter->clear_solution

Caption: Workflow for converting the dihydrochloride salt to its free amine form.

Q4: How can I confirm the successful conversion to the free amine?

  • Visual Observation: The initial dihydrochloride salt will be consumed and replaced by a different precipitate (the tertiary amine salt), while your target compound is now dissolved.

  • Thin-Layer Chromatography (TLC): The free amine will have a different Rf value compared to the highly polar dihydrochloride salt, which typically remains at the baseline.

  • Infrared (IR) Spectroscopy: Amine hydrochloride salts show a characteristic broad and strong absorption band for the N-H+ stretch, typically in the 2400-3000 cm⁻¹ region.[2] This band will disappear upon conversion to the free amine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of protons near the nitrogen atoms will change upon deprotonation.

Q5: Are there alternative methods to improve solubility without converting to the free base?

While conversion to the free amine is the most robust method, other strategies can sometimes be employed, though with limitations:

  • Co-solvents: Adding a small amount of a polar protic solvent like methanol to a suspension in a less polar solvent like DCM can sometimes improve solubility.[1] However, this may not be compatible with all reaction conditions (e.g., those sensitive to protic solvents).

  • Heating: Gently heating the mixture can increase the rate of dissolution and solubility. However, this should be done with caution as it can lead to degradation of the compound.[1] The thermal stability of 1-(1-Methylazetidin-3-yl)piperazine should be considered.

  • Sonication: Applying ultrasonic waves can help break down solid agglomerates and enhance dissolution.

These methods are generally less effective than converting to the free base and should be considered secondary options.

Q6: If the dihydrochloride form presents solubility challenges in organic solvents, why is it used?

The hydrochloride salt form offers several advantages that often outweigh its limited organic solvent solubility:

  • Improved Water Solubility and Bioavailability: For pharmaceutical applications, converting amines to their salt form dramatically increases their water solubility, which is crucial for administration and bioavailability.[2]

  • Enhanced Stability and Shelf-Life: Amine salts are generally more crystalline, less hygroscopic, and more stable to air oxidation than their corresponding free bases, leading to a longer shelf-life.[5]

  • Ease of Handling: As crystalline solids, salts are typically easier to weigh and handle accurately compared to free amines, which can be oils or low-melting solids.

Q7: Could the "common-ion effect" impact my experiments?

Yes, the common-ion effect can further decrease the solubility of a hydrochloride salt in a solution that already contains chloride ions.[7][8] For instance, if you were attempting to dissolve 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride in a reaction mixture that uses an acidic medium like HCl in dioxane, the solubility would be even lower than in pure dioxane.[9][10] This is another reason why converting to the free base, which removes the ionic equilibrium, is often the preferred strategy.[11][12]

Summary of Qualitative Solubility

Solvent ClassDihydrochloride Salt FormFree Amine FormRationale
Polar Protic SolubleSolubleSolvents like water and methanol can effectively solvate both the ionic salt and the polar free amine.[3]
(Water, Methanol, Ethanol)
Polar Aprotic Sparingly Soluble to SolubleSolubleSolvents like DMSO and DMF are polar enough to dissolve the free amine and may dissolve the salt to some extent.
(DMSO, DMF)
Less Polar InsolubleSolubleNonpolar or weakly polar solvents cannot overcome the lattice energy of the ionic salt but can readily dissolve the nonpolar free amine.[1]
(DCM, THF, Toluene, Diethyl Ether)

References

  • Vertex AI Search. 1-(1-methylazetidin-3-yl)
  • MilliporeSigma. 1-(1-methylazetidin-3-yl)piperazine dihydrochloride | 2095410-68-5. Accessed March 18, 2026.
  • BenchChem. improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents. Accessed March 18, 2026.
  • ChemScene. 1-(1-Methylazetidin-3-yl)piperazine trihydrochloride | 864246-60-6. Accessed March 18, 2026.
  • Pawar, J., et al. (2015). Effect of Counterions on Physicochemical Properties of Prazosin Salts. Pharmaceutical Research. Available from: [Link]

  • NextSDS. 1-(1-methylpiperidin-3-yl)
  • Wikidoc. Freebase (chemistry). Accessed March 18, 2026.
  • BenchChem. Navigating the Solubility Landscape of 1-(2-chloroethyl)piperazine Hydrochloride in Organic Solvents: A Technical Guide. Accessed March 18, 2026.
  • ACS Publications. Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility | Molecular Pharmaceutics. Accessed March 18, 2026.
  • PubChemLite. 1-(1-methylazetidin-3-yl)piperazine dihydrochloride (C8H17N3). Accessed March 18, 2026.
  • G. Amphray Laboratories. 12.0 Piperazine Dihydrochloride.docx. Accessed March 18, 2026.
  • PubMed.
  • Filo. Outline a general procedure for the separation of amines from neutral compounds. Accessed March 18, 2026.
  • Sciencemadness Discussion Board. Isolation of primary amines as HCL salt problem. Accessed March 18, 2026.
  • PubMed.
  • Wikipedia. Common-ion effect. Accessed March 18, 2026.
  • CK-12 Foundation. Common Ion Effect on Solubility of Ionic Salts. Accessed March 18, 2026.
  • Tokyo Chemical Industry Co., Ltd. Piperazine Dihydrochloride | 142-64-3. Accessed March 18, 2026.
  • Reddit. Problem with hydrochloride salt formation/isolation : r/chemistry. Accessed March 18, 2026.
  • ResearchGate. Can a HCl salt form of compound goes back to the neutral one without treating with any kind of base?. Accessed March 18, 2026.
  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Accessed March 18, 2026.
  • CAMEO Chemicals - NOAA. PIPERAZINE DIHYDROCHLORIDE. Accessed March 18, 2026.
  • ACS Publications. Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol | The Journal of Organic Chemistry. Accessed March 18, 2026.
  • PubMed. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Accessed March 18, 2026.
  • ACS Publications. Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol | Organic Process Research & Development. Accessed March 18, 2026.
  • Google Patents. US2634293A - Process of preparing a monobasic salt of a secondary amine. Accessed March 18, 2026.
  • Google Patents.

Sources

Technical Support Center: Purification of 1-(1-Methylazetidin-3-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have guided countless laboratories through the pitfalls of purifying polybasic aliphatic heterocycles. The molecule 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride (CAS: 2095410-68-5) presents a "perfect storm" for chromatographers: it is entirely devoid of lipophilic surface area, possesses three basic nitrogen centers, and harbors a highly strained four-membered azetidine ring.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for the isolation and purification of this specific molecular scaffold.

Part 1: Frequently Asked Questions (Mechanistic Grounding)

Q1: Why does my compound streak irreversibly on standard normal-phase silica gel? A1: Bare silica contains acidic silanol groups with a pKa of approximately 4.5. The piperazine and azetidine nitrogens in your target molecule are highly basic (pKa ~9.0–10.0). When applied to a silica column, these nitrogens become fully protonated, transforming the separation mechanism from liquid-solid partitioning into a massive electrostatic cation-exchange interaction. This results in severe peak tailing and irreversible adsorption.

Q2: Can I use standard Reversed-Phase HPLC (C18) with an ion-pairing agent like TFA? A2: It is highly discouraged. The molecule is exceptionally polar and lacks the necessary carbon-chain surface area for meaningful hydrophobic partitioning into a C18 stationary phase. Even with Trifluoroacetic acid (TFA) suppressing silanol ionization, the compound will likely elute in the void volume. Furthermore, strong ion-pairing agents are notoriously difficult to remove from the final active pharmaceutical ingredient (API) without dedicated instrumentation[1].

Q3: I am seeing a new impurity mass (+18 Da) after my purification steps. What is happening? A3: You are observing the acid-mediated ring-opening degradation of the azetidine moiety. Azetidines possess approximately 25 kcal/mol of inherent ring strain. Under highly acidic conditions (pH < 2) combined with thermal stress (e.g., during rotary evaporation of fractions), the protonated azetidine nitrogen becomes highly susceptible to nucleophilic attack by water (hydrolysis, +18 Da) or chloride ions, leading to an acyclic amine degradant[2].

Mechanism A Intact Azetidine (Stable at pH 4-8) B Protonated Azetidine (pH < 2) A->B Strong Acid C Nucleophilic Attack (H2O + Heat) B->C Strain Release (~25 kcal/mol) D Ring-Opened Degradant (+18 Da Mass Shift) C->D Irreversible

Fig 1: Acid-mediated ring-opening degradation pathway of the strained azetidine.

Part 2: Troubleshooting Guide

When handling 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride, empirical observation must be paired with root-cause analysis. Use the table below to diagnose and resolve critical workflow failures.

Observed IssueRoot Cause AnalysisRecommended Action
Co-elution in RP-HPLC Void Volume Extreme hydrophilicity prevents partitioning into the C18 stationary phase.Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) starting with 95% organic mobile phase[1].
Poor Recovery from Ion-Exchange Strong electrostatic binding of the di-cationic piperazine to the resin.Elute using a high-ionic-strength volatile buffer (e.g., 1M Ammonium Acetate) rather than strong acids.
Product Degradation during Drying Concentration of acidic mobile phases (e.g., HCl or TFA) applies thermal and pH stress, opening the azetidine ring[2].Maintain pH > 3.0. Evaporate solvents under high vacuum at temperatures strictly below 30°C .
Desmethyl Impurity Co-crystallization Incomplete methylation during synthesis yields a structurally identical desmethyl-azetidine that co-precipitates[3].Do not rely solely on crystallization. Pre-purify the free base using HILIC-Z before salt formation.

Part 3: Verified Experimental Protocols

To guarantee structural integrity and high recovery, you must choose a purification strategy based on your specific impurity profile.

Workflow A Crude 1-(1-Methylazetidin-3-yl)piperazine B Assess Impurity Profile A->B C High Salt / Inorganic Impurities B->C If mostly inorganic D Structural Analogues (e.g., Desmethyl) B->D If organic byproducts E Anti-Solvent Crystallization C->E F HILIC-Z Chromatography D->F G Pure Dihydrochloride Salt E->G F->G

Fig 2: Decision matrix for the purification of 1-(1-Methylazetidin-3-yl)piperazine.

Protocol A: HILIC-Z Chromatography (For Organic Impurity Removal)

Hydrophilic interaction liquid chromatography (HILIC) is the gold standard for uncharged highly hydrophilic and amphiphilic compounds[4]. A zwitterionic stationary phase (HILIC-Z) provides a complete water layer for partitioning while masking underlying silanols, preventing the irreversible binding of basic amines[1].

Materials:

  • Column: Agilent InfinityLab Poroshell 120 HILIC-Z (or equivalent zwitterionic column).

  • Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Note: pH 3.0 is acidic enough to ensure consistent ionization but mild enough to prevent azetidine ring-opening).

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude dihydrochloride salt in a diluent of 75% Acetonitrile / 25% Water. Critical: Injecting highly polar compounds dissolved in 100% water into a HILIC system will cause severe peak distortion due to solvent mismatch.

  • Column Equilibration: Flush the column with 95% Mobile Phase B for at least 20 column volumes to establish the aqueous hydration layer on the zwitterionic stationary phase[1].

  • Gradient Execution: Run the following validated gradient profile at a flow rate of 1.0 mL/min (Table 1).

  • Fraction Collection: Monitor via MS (Positive ESI, m/z[M+H]+ = 156.1).

  • Isolation: Pool fractions and lyophilize immediately to prevent prolonged exposure to the aqueous buffer.

Table 1: Optimized HILIC-Z Gradient Profile

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Elution Mechanism
0.0595Analyte partitions into stationary water layer.
2.0595Isocratic hold to elute non-polar impurities.
10.04060Linear increase in polarity to elute target diamine.
12.04060High-aqueous wash to clear strongly retained salts.
12.1595Step change back to initial conditions.
18.0595Extended re-equilibration (Mandatory for HILIC).
Protocol B: Anti-Solvent Crystallization (For Desalting and Polishing)

If the primary impurities are inorganic salts or unreacted highly polar starting materials, the dihydrochloride salt can be purified via differential solubility using an anti-solvent approach[3].

Step-by-Step Methodology:

  • Dissolution: Suspend the crude 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride in a minimal volume of deionized water at 40°C. Add dropwise until the solid is just dissolved.

  • Anti-Solvent Addition: Vigorously stir the solution and slowly add cold Isopropanol (IPA) dropwise. The ideal volumetric ratio of Water:IPA is typically 1:5 to 1:8.

  • Nucleation: Once the solution becomes cloudy, halt the IPA addition and allow the mixture to stir at room temperature for 30 minutes to promote uniform crystal nucleation.

  • Cooling: Transfer the flask to an ice bath (0–5°C) for 2 hours to maximize the precipitation of the dihydrochloride salt[3].

  • Filtration & Washing: Filter the precipitate under a vacuum. Wash the filter cake with ice-cold Acetone to remove any residual water and organic impurities.

  • Drying: Dry the purified salt in a vacuum desiccator at room temperature overnight. Do not use a high-temperature drying oven.

References

  • Mastering HILIC-Z Separation for Polar Analytes Source: Agilent Technologies URL: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: National Institutes of Health (NIH) PMC URL:[Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: National Institutes of Health (NIH) PMC URL:[Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines Source: MDPI URL:[Link]

Sources

Preventing degradation of 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of this compound.

Handling this molecule in aqueous environments presents a unique "dual-threat" challenge: the high ring strain of the azetidine moiety makes it extremely sensitive to acid-catalyzed ring-opening, while the piperazine ring is highly susceptible to trace-metal catalyzed oxidative degradation. This guide explains the causality behind these degradation pathways and provides field-proven, self-validating protocols to ensure the integrity of your experimental data.

Section 1: Understanding the Degradation Mechanisms

Q: Why does my compound degrade so rapidly when dissolved in standard LC-MS grade water?

A: The root cause lies in the compound's salt form. Because it is a dihydrochloride salt , dissolving it in unbuffered water releases two equivalents of hydrochloric acid, drastically dropping the solution's pH (often below pH 2.5 for a 10 mM solution).

This highly acidic environment acts as a catalyst for degradation. The azetidine nitrogen becomes fully protonated, which draws electron density away from the adjacent carbons. Because the 4-membered azetidine ring already possesses massive inherent ring strain (~25 kcal/mol), this protonation lowers the activation energy barrier for nucleophilic attack by water, leading to rapid ring-opening decomposition 1. Simultaneously, the piperazine moiety is vulnerable to oxidative degradation in aerobic environments, forming byproducts like formylpiperazine (FPZ) and ethylenediamine (EDA) 2.

G A 1-(1-Methylazetidin-3-yl)piperazine Dihydrochloride in H2O B Acidic Shift (pH < 3) Due to 2x HCl Release A->B Dissolution C Dissolved O2 & Trace Metals (Cu2+, Fe3+) A->C Aerobic exposure D Azetidine Ring Protonation (Strain Activation) B->D Low pH E Piperazine Oxidation (Radical Mechanism) C->E Catalysis F Nucleophilic Ring-Opening (Rapid Degradation) D->F H2O attack G Formylpiperazine & EDA (Oxidative Byproducts) E->G Cleavage

Logic tree of primary degradation pathways for azetidine-piperazine compounds.

Section 2: Troubleshooting pH and Buffer Selection

Q: What is the optimal pH to maintain azetidine stability without crashing the compound out of solution?

A: You must balance azetidine stability (which requires a neutral to basic pH to prevent protonation) with piperazine solubility (which benefits from partial protonation). Studies on similar N-substituted azetidines demonstrate that decomposition is highly sensitive to the pKa of the azetidine nitrogen. At pH 1.8, the half-life ( T1/2​ ) can be as short as 30 minutes, whereas at pH 7.0, the ring remains intact for >24 hours with <5% degradation 1. We recommend maintaining a strict pH of 7.2–7.4.

Table 1: Effect of pH on Azetidine Ring Stability in Aqueous Solution

Solution pHAzetidine Protonation StateObserved Half-Life ( T1/2​ )Degradation Risk
1.8 Fully Protonated~0.5 hoursCritical
2.7 Partially Protonated~1.2 hoursHigh
5.0 Partially Protonated~12.0 hoursModerate
7.0 - 7.4 Largely DeprotonatedStable (>24h, <5% loss)Low

Data extrapolated from intramolecular ring-opening decomposition kinetics of aryl azetidines 1.

Section 3: Mitigating Oxidative Degradation

Q: Even when I correct the pH to 7.4, I observe secondary peaks (+14 Da and +28 Da mass shifts) in my LC-MS after 48 hours. What is happening?

A: These mass shifts are the hallmark of piperazine oxidation. The +14 Da shift typically corresponds to the formation of N-formylpiperazine (FPZ) or an N-oxide, while cleavage can result in ethylenediamine (EDA) derivatives. Protonated piperazine species initiate thermal and oxidative degradation, a process that is heavily catalyzed by trace transition metals (like Cu2+ and Fe3+ ) naturally present in glassware or lower-grade buffers 3.

To prevent this, you must eliminate the catalysts and the oxidant. This requires the addition of a metal chelator (e.g., 1 mM EDTA) and the displacement of dissolved oxygen using an inert gas sparge.

Section 4: Validated Experimental Protocol

Q: Can you provide a step-by-step methodology for preparing a stable 10 mM stock solution?

A: Yes. The following protocol is a self-validating system. By pre-adjusting the buffer and immediately verifying the pH after dissolution, you prevent the transient acidic shock that destroys the azetidine ring.

Workflow Step1 1. Deoxygenate Buffer (Argon) Step2 2. Add 1mM EDTA (pH 7.4) Step1->Step2 Step3 3. Dissolve API Salt Step2->Step3 Step4 4. Immediate pH Correction Step3->Step4 Step5 5. Aliquot & Store (-80°C) Step4->Step5

Step-by-step workflow for preparing stable aqueous stocks.

Step-by-Step Methodology: Preparation of Oxidation-Resistant, pH-Stable Stock
  • Buffer Preparation: Prepare a 50 mM Potassium Phosphate buffer. Add 1 mM EDTA to chelate trace metals that catalyze piperazine oxidation. Adjust the baseline pH to 7.6 (slightly higher than target to anticipate the acidic API).

  • Deoxygenation (Critical Step): Sparge the buffer solution with Argon or Nitrogen gas for a minimum of 15 minutes to displace dissolved oxygen.

  • API Dissolution: Slowly add the required mass of 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride to achieve a 10 mM concentration. Vortex gently.

  • Immediate pH Correction (Self-Validation): Do not wait. Immediately measure the pH. The dihydrochloride salt will have dropped the pH. Titrate dropwise with 0.1 M NaOH until the solution stabilizes exactly at pH 7.4.

  • Filtration & Storage: Filter the solution through a 0.22 µm PTFE syringe filter (avoid nylon, which can bind amines). Aliquot into single-use amber vials, snap-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.

References

  • [2] Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. 2

  • [3] Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research - ACS Publications. 3

  • [1] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. 1

Sources

Handling hygroscopic properties of 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this compound. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to ensure the integrity and stability of your material during storage and experimentation.

Understanding the Challenge: Hygroscopicity

1-(1-Methylazetidin-3-yl)piperazine dihydrochloride, like many amine hydrochloride salts, is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This can lead to a range of issues, including:

  • Physical Changes: Caking, clumping, and changes in flowability, which can complicate accurate weighing and dispensing.[2]

  • Chemical Degradation: The presence of water can accelerate degradation pathways such as hydrolysis, potentially impacting the compound's purity and stability.

  • Inaccurate Concentrations: If the material has absorbed a significant amount of water, the actual weight of the active compound will be less than the measured weight, leading to errors in solution preparation and subsequent experiments.

This guide provides practical solutions to mitigate these risks.

Frequently Asked Questions (FAQs) & Troubleshooting

Storage and Handling

Question 1: I received a new batch of 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride. What are the ideal storage conditions?

Answer: To maintain the integrity of 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3] The primary goal is to minimize its exposure to atmospheric moisture. For long-term storage, a desiccator or a dry cabinet is highly recommended.[4]

Question 2: My 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride powder has formed clumps. Can I still use it?

Answer: Clumping is a clear indication of moisture absorption.[5] For non-critical applications, you may be able to gently break up the clumps with a clean, dry spatula inside a controlled environment like a glovebox. However, for applications requiring high purity and accurate weighing, it is strongly advised to use a fresh, unclumped lot. If you must use the clumped material, it is best to prepare a stock solution of the entire batch and determine its precise concentration using an analytical method like HPLC before use.[5]

Question 3: What is the best way to weigh out the compound for an experiment to minimize moisture uptake?

Answer: The ideal method for weighing is to perform the entire procedure inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).[5][6] If a glovebox is not available, work swiftly in an area with the lowest possible humidity. Have all your equipment (spatula, weighing boat, and container for the weighed material) clean, dry, and ready before you open the main container. Minimize the time the stock bottle is open.[5] Consider preparing aliquots of the powder into smaller, single-use vials under a dry atmosphere for routine experiments to avoid repeatedly opening the main container.[5]

Controlled Environments

Question 4: How do I properly use a desiccator for storing 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride?

Answer: A desiccator is an excellent tool for storing hygroscopic compounds.[7] It uses a desiccant, such as silica gel, anhydrous calcium chloride, or molecular sieves, to maintain a low-humidity environment.[7][8]

Key considerations for desiccator use:

  • Active Desiccant: Ensure the desiccant is active. Many silica gel desiccants contain a color indicator that changes when saturated with moisture (e.g., blue to pink).[7] Regenerate or replace the desiccant as needed.

  • Airtight Seal: The lid of the desiccator should be lightly greased with vacuum grease to ensure an airtight seal.[9]

  • Minimize Opening: Open the desiccator only when necessary and for the shortest time possible to prevent the ingress of moist air.[9]

  • Equilibration: If the compound is stored at a lower temperature, allow it to equilibrate to room temperature inside the desiccator before opening to prevent condensation.[5]

Question 5: When is a glovebox necessary, and what are the key principles for its use with hygroscopic materials?

Answer: A glovebox is essential for experiments that are highly sensitive to moisture and for the long-term storage of very hygroscopic materials.[10][11] It provides a controlled, inert atmosphere (typically nitrogen or argon) with very low levels of oxygen and moisture (often below 1 ppm).[11]

Key principles for glovebox use:

  • Purging: The antechamber (transfer chamber) must be properly purged (evacuated and refilled with inert gas) multiple times before bringing materials into the main chamber.[12]

  • Dry Materials: Only bring thoroughly dried glassware and other equipment into the glovebox.[13] Porous materials like paper towels should be dried in a vacuum oven before introduction.[12]

  • Solvent Choice: Avoid introducing solvents that can damage the glovebox's purification system.[13]

  • Atmosphere Monitoring: Continuously monitor the oxygen and moisture levels within the glovebox to ensure the integrity of the inert atmosphere.[11]

Analytical Characterization

Question 6: How can I determine the water content of my 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride sample?

Answer: The most accurate and widely used method for determining water content in pharmaceutical substances is Karl Fischer (KF) titration.[14][15] This technique is specific to water and can detect even trace amounts.[14] For a solid sample like this, a KF titrator with an oven attachment is often used to heat the sample and drive off the moisture into the titration cell.[14]

Question 7: What is Thermogravimetric Analysis (TGA), and can it be used to assess moisture content?

Answer: Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature.[16] It can be used to determine moisture content by heating the sample and measuring the weight loss that occurs as water evaporates.[16][17] This is often seen as a mass loss step in the TGA curve at temperatures around 100°C.[18] While TGA is a useful screening tool, it measures the loss of all volatile components, not just water. Therefore, Karl Fischer titration is the preferred method for specific water content determination.[19]

Experimental Protocols

Protocol 1: Weighing 1-(1-Methylazetidin-3-yl)piperazine Dihydrochloride in a Low-Humidity Environment (without a Glovebox)
  • Preparation:

    • Ensure the analytical balance is in a location with minimal air currents and low humidity.

    • Thoroughly clean and dry a spatula and weighing boat.

    • Have the vessel for the weighed compound ready with a cap.

    • Allow the container of 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride to equilibrate to room temperature in a desiccator for at least one hour if it was stored in a refrigerator or freezer.[5]

  • Weighing:

    • Place the weighing boat on the balance and tare.

    • Briefly open the container of the compound.

    • Quickly transfer the approximate desired amount of powder to the weighing boat using the dry spatula.

    • Immediately and securely close the container of the compound.

    • Record the stable weight.

  • Transfer:

    • Promptly transfer the weighed powder to your receiving vessel and cap it securely.

Protocol 2: Water Content Determination by Volumetric Karl Fischer Titration

This protocol provides a general guideline. Specific parameters should be optimized for your instrument and sample.

  • Instrument Preparation:

    • Prepare the Karl Fischer titrator according to the manufacturer's instructions.

    • The titration vessel should be filled with a suitable solvent, such as anhydrous methanol.

    • Titrate the solvent to a dry endpoint to remove any residual water.

  • Titer Determination:

    • Accurately add a known amount of a water standard (e.g., pure water or a certified water standard) to the pre-titrated solvent.

    • Titrate with the Karl Fischer reagent to the endpoint.

    • The titer of the reagent (mg H₂O/mL reagent) is calculated. This should be done daily or before each set of measurements.

  • Sample Analysis:

    • Accurately weigh a suitable amount of 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride. The sample size should be chosen to give a convenient titration volume.

    • Quickly introduce the sample into the titration vessel.

    • Titrate with the Karl Fischer reagent to the endpoint.

    • The water content is calculated based on the volume of titrant consumed, the titer of the reagent, and the sample weight.

    Note: For strongly basic amines, the pH of the KF solution can be affected, leading to inaccurate results. Adding a neutralizing agent like benzoic acid to the anode solution can help suppress side reactions.[20]

Data Summary

Table 1: Recommended Storage and Handling Environments

Environment Relative Humidity (RH) Temperature Best For Key Considerations
Standard Laboratory Bench Ambient (typically 40-60%) Ambient Not recommended for storage or prolonged handling High risk of moisture absorption.
Desiccator < 20% Ambient Short to long-term storage Ensure desiccant is active and seal is airtight.[7]
Dry Cabinet 1-50% (adjustable) Ambient Long-term storage of multiple samples Offers controlled and monitored low-humidity environment.[4]

| Glovebox (Inert Atmosphere) | < 1 ppm moisture | Ambient | Weighing, aliquoting, and sensitive experiments | Provides the highest level of protection from moisture and oxygen.[11] |

Visualizations

Logical Workflow for Handling Hygroscopic Compounds

G cluster_0 Initial Receipt & Storage cluster_1 Experimental Use cluster_2 Troubleshooting A Receive Compound B Visually Inspect for Clumping A->B C Store in Tightly Sealed Container B->C No Clumps I Clumping Observed B->I Clumps Present D Place in Desiccator/Dry Cabinet C->D E Equilibrate to Room Temp in Desiccator D->E F Weigh in Controlled Environment (Glovebox Preferred) E->F G Prepare Solution with Anhydrous Solvent F->G H Seal Solution Tightly G->H J Quantify Water Content (Karl Fischer Titration) I->J

Caption: Decision-making workflow for handling hygroscopic compounds.

Moisture Ingress Prevention Strategies

G cluster_0 Primary Barriers cluster_1 Secondary Barriers Compound 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride Packaging Airtight Container (e.g., amber glass bottle) Packaging->Compound protects Seal Inert Liner Cap Seal->Compound protects Desiccator Desiccator Storage Desiccator->Compound protects Glovebox Glovebox Handling Glovebox->Compound protects Nitrogen Nitrogen Purge Nitrogen->Compound protects Atmosphere Atmospheric Moisture Atmosphere->Packaging attacks Atmosphere->Seal attacks

Caption: Multi-layered approach to protect against moisture.

References

  • Red-D-Arc. (2025, July 29). Nitrogen Pipeline Purging: Essential Safety & Maintenance Guide. Retrieved from [Link]

  • Hiranuma. (n.d.). Water contents Amines. Retrieved from [Link]

  • NiGen International. (2025, March 16). What is Nitrogen Purging & How Does it Work? Retrieved from [Link]

  • Presscon. (n.d.). Nitrogen purging explained | How it works & applications. Retrieved from [Link]

  • Linseis. (n.d.). TGA-based moisture and stability analysis of pharmaceutical gelatine capsules. Retrieved from [Link]

  • Callahan, J. C., et al. (2013). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Retrieved from [Link]

  • School of Chemistry, University of St Andrews. (2018, April 1). SOP For Operation Of Glove Boxes. Retrieved from [Link]

  • Boston Group. (2025, November 26). How to Choose the Right Packaging for Humidity-Sensitive Medicines: A Complete Guide. Retrieved from [Link]

  • Jinan Kubotech Co., Ltd. (2025, January 5). How to Handle Soaring Water Content in a Glove Box. Retrieved from [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

  • Gas Safety. (2026, January 26). Mastering Nitrogen Purging: Ensuring Safety & Quality in Industrial Processes. Retrieved from [Link]

  • AZoM. (2019, May 14). Moisture Analysis in the Pharmaceutical Industry. Retrieved from [Link]

  • On Site Gas Systems. (2023, December 7). Nitrogen Purging Systems: What They Are & How They Work. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. Retrieved from [Link]

  • ACG. (n.d.). IMPROVING THE STABILITY OF HYGROSCOPIC PRODUCTS THROUGH PACKAGING. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. Retrieved from [Link]

  • Liu Laboratory. (n.d.). GLOVEBOX STANDARD OPERATING PROCEDURES. Retrieved from [Link]

  • Glassment. (2026, February 6). Complete Guide to the Use of Desiccator in Laboratory Experiments. Retrieved from [Link]

  • IMPAK Corporation. (2025, April 30). Best Desiccants for Pharmaceutical Packaging and Storage. Retrieved from [Link]

  • Adelphi Group. (2025, February 25). 6 Essential Requirements for Pharmaceutical Packaging. Retrieved from [Link]

  • Mulks Group. (2025, January 21). Introduction of materials into a glovebox. Retrieved from [Link]

  • Environmental Health & Safety (EHS), University of California, Berkeley. (n.d.). Glove Box Program. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2016, August 20). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 15). Proper Use of a Desiccator. Retrieved from [Link]

  • Journal of Environmental Chemical Engineering. (2023, December 15). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Retrieved from [Link]

  • TCA Lab / Alfa Chemistry. (n.d.). Mastering Karl Fischer Moisture Analysis: A Complete Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 9000: Determination of Water in Waste Materials by Karl Fischer Titration. Retrieved from [Link]

  • Wikipedia. (n.d.). Desiccator. Retrieved from [Link]

  • Boston Med Supply. (2025, November 5). Laboratory Desiccators: Uses, Types & How They Protect Samples. Retrieved from [Link]

  • Pharma Growth Hub. (2024, March 7). Classification of Hygroscopicity. Retrieved from [Link]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Retrieved from [Link]

  • ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Retrieved from [Link]

  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from [Link]

  • PubMed. (2011, October 10). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Retrieved from [Link]

  • ResearchGate. (2017, September 13). (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. Retrieved from [Link]

  • American Pharmaceutical Review. (2024, February 27). Moisture Control and Degradation Management. Retrieved from [Link]

  • ACS Publications. (2020, December 30). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. Retrieved from [Link]

  • Chem-Sub. (n.d.). 1-(1-methylazetidin-3-yl)piperazine dihydrochloride — Chemical Substance Information. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Amination of 1-(1-Methylazetidin-3-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals scaling up or optimizing the synthesis of 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride .

Synthesizing this highly basic, dual-heterocyclic scaffold presents unique challenges. The combination of a strained four-membered azetidine ring and two secondary/tertiary amines makes the molecule highly susceptible to over-alkylation, ring-opening decomposition, and boron-complexation. This guide synthesizes field-proven causality with actionable protocols to help you eliminate byproducts and maximize your yield.

Part 1: Mechanistic Causality & Reaction Workflow

The synthesis of this target molecule relies on a highly selective 1 between 1-methylazetidin-3-one and a mono-protected piperazine (such as 1-Boc-piperazine), followed by an acidic deprotection step to yield the final dihydrochloride salt[1].

If the reaction conditions are not tightly controlled, the workflow can branch into several dead-end byproduct pathways. Understanding the structural vulnerabilities of the intermediate—specifically the ~26 kcal/mol ring strain of the azetidine—is critical to preventing degradation.

Pathway sm1 1-Methylazetidin-3-one iminium Iminium Intermediate sm1->iminium AcOH, DCE bp_dialk Dialkylated Piperazine (Over-alkylation) sm1->bp_dialk Unprotected Piperazine sm2 1-Boc-piperazine sm2->iminium boc_int 1-Boc-4-(1-methylazetidin-3-yl)piperazine iminium->boc_int NaBH(OAc)3 bp_imine Unreduced Enamine/Imine (Incomplete Reduction) iminium->bp_imine Depleted Reductant prod 1-(1-Methylazetidin-3-yl)piperazine 2HCl (Target Product) boc_int->prod HCl / Dioxane bp_boron Boron-Amine Adduct (Incomplete Quench) boc_int->bp_boron Poor Workup bp_ring Azetidine Ring-Opened Impurity (Acid-Catalyzed Cleavage) prod->bp_ring Excess Heat / Strong Acid

Fig 1. Workflow for the synthesis of 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride.

Part 2: Troubleshooting FAQs

Q1: Why am I observing significant azetidine ring-opened byproducts during the final salt formation? Causality: Azetidines possess significant angular strain. During the removal of the Boc protecting group, the use of strong aqueous acids (like aqueous HCl or TFA at elevated temperatures) protonates the azetidine nitrogen. This protonation turns the nitrogen into an excellent leaving group, lowering the activation energy for2 at the adjacent carbon atoms, leading to an acyclic amine byproduct[2]. Solution: Avoid aqueous acids entirely. Perform the deprotection using anhydrous HCl in 1,4-dioxane (4.0 M) at 0–5 °C. The lack of a strong nucleophile and the low temperature preserve the kinetic stability of the azetidine ring.

Q2: My LC-MS shows a mass +12 Da or +10 Da higher than the expected Boc-intermediate. What is this, and how do I remove it? Causality: When using borohydride reducing agents, boron-containing byproducts can form strong Lewis acid-base complexes with the highly basic piperazine and azetidine nitrogens. These adducts are notoriously stable, resist standard aqueous extraction, and co-elute with the product. Solution: Implement a basic quench. After the reductive amination is complete, quench the reaction with saturated aqueous NaHCO₃ (pH ~8) and stir vigorously for 30–60 minutes to solvolyze the B-N bonds before extraction.

Q3: I am seeing a large amount of 1-methylazetidin-3-ol instead of the aminated product. How do I fix this? Causality: This indicates that the starting ketone (1-methylazetidin-3-one) is being reduced into an alcohol before it can condense with the piperazine to form the iminium intermediate. Solution: Ensure iminium formation is complete before adding the reducing agent. Mix the ketone, 1-Boc-piperazine, and acetic acid in 1,2-dichloroethane (DCE) and stir for 2 hours. Only then should you add sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH(OAc)₃ is preferred because it 3 over ketones at a slightly acidic pH[3].

Q4: How do I avoid dialkylation (formation of 1,4-bis(1-methylazetidin-3-yl)piperazine)? Causality: Piperazine has two symmetrically equivalent secondary amines. If unprotected piperazine is used, both nitrogens will undergo reductive amination with the ketone, leading to a stoichiometric imbalance and over-alkylation[1]. Solution: Always use a mono-protected derivative, such as 1-Boc-piperazine. The bulky, electron-withdrawing tert-butoxycarbonyl group deactivates one nitrogen, ensuring strictly mono-alkylation.

Part 3: Standard Optimized Protocol (SOP)

This self-validating protocol incorporates built-in checkpoints to ensure the structural integrity of the azetidine ring is maintained throughout the synthesis.

Stage 1: Reductive Amination (Synthesis of Intermediate)
  • Imine Formation: In a dry, round-bottom flask under a nitrogen atmosphere, dissolve 1-Boc-piperazine (1.0 eq) and 1-methylazetidin-3-one (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Acid Catalysis: Add glacial acetic acid (1.1 eq) dropwise. Stir the mixture at room temperature (20–25 °C) for 2 hours to drive iminium ion formation. Self-Validation Check: An aliquot analyzed by LC-MS should show the consumption of the starting materials and the presence of the iminium mass.

  • Reduction: Cool the mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes to prevent exotherms.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Extraction: Quench carefully with saturated aqueous NaHCO₃ until the aqueous layer reaches pH ~8. Stir vigorously for 30 minutes to break any boron-amine complexes. Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 1-Boc-4-(1-methylazetidin-3-yl)piperazine.

Stage 2: Deprotection and Salt Formation
  • Dissolution: Dissolve the crude intermediate in a minimal amount of anhydrous dichloromethane (DCM).

  • Acidic Cleavage: Cool the solution strictly to 0 °C in an ice bath. Slowly add a solution of 4.0 M HCl in 1,4-dioxane (10 eq).

  • Precipitation: Stir at 0 °C for 2 hours. The dihydrochloride salt will begin to precipitate as a white solid. Critical Warning: Do not heat the reaction, as this will induce azetidine ring-opening.

  • Isolation: Filter the precipitate under a nitrogen atmosphere (the resulting 4 is highly hygroscopic)[4]. Wash the filter cake with cold anhydrous diethyl ether.

  • Drying: Dry the solid in a vacuum oven at 30 °C to afford pure 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride.

Part 4: Quantitative Data Comparison

The tables below summarize the causality of reagent selection on byproduct formation, demonstrating why the SOP parameters are strictly required.

Table 1: Effect of Reducing Agent on Amination Yield & Byproducts

Reducing AgentSolventAdditiveTarget Intermediate YieldKetone Reduction (Alcohol Byproduct)Boron Adduct Formation
NaBH₄MeOHNone35%60%Low
NaBH₃CNMeOHAcOH75%15%High (Generates toxic HCN)
NaBH(OAc)₃ DCE AcOH 92% <2% Moderate (Requires basic quench)

Table 2: Impact of Deprotection Conditions on Azetidine Ring Integrity

Acid SourceSolventTemperatureTarget Salt YieldRing-Opened Byproduct
6.0 M aq. HClWater/MeOH60 °C15%85%
TFADCM25 °C60%35%
4.0 M HCl 1,4-Dioxane 0 °C 95% <1%

Part 5: References

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) URL:

  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: National Institutes of Health (NIH) / PMC URL:

  • Title: 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS Source: National Institutes of Health (NIH) / PMC URL:

  • Title: 1-(1-methylazetidin-3-yl)piperazine dihydrochloride — Chemical Substance Information Source: NextSDS URL:

Sources

Validation & Comparative

1-(1-Methylazetidin-3-yl)piperazine dihydrochloride vs standard piperazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven evaluation of heterocyclic scaffolds is a critical step in modern drug discovery. The transition from flat, sp²-rich molecules to conformationally restricted, sp³-rich architectures—often termed the "escape from flatland"—has driven the development of novel bioisosteres.

This guide provides a comprehensive comparison between 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride and standard piperazine derivatives , analyzing their physicochemical properties, pharmacological performance, and integration into lead optimization workflows.

Structural and Physicochemical Comparison

Standard piperazine is a ubiquitous six-membered saturated heterocycle found in numerous FDA-approved drugs. However, its incorporation often brings liabilities, including high lipophilicity (logP), metabolic vulnerability, and hERG channel inhibition driven by its high basicity (pKa ~9.8).

By appending a four-membered azetidine ring to the piperazine core, 1-(1-Methylazetidin-3-yl)piperazine acts as a "stretched" three-dimensional bioisostere[1]. The azetidine ring introduces significant ring strain (25.2 kcal/mol) and alters the spatial geometry of the molecule, directly impacting its pharmacokinetic profile[2].

Quantitative Data Summary
PropertyStandard Piperazine Derivatives1-(1-Methylazetidin-3-yl)piperazineCausality & Pharmacological Impact
Fraction sp³ (Fsp³) Low to ModerateHighThe azetidine appendage increases the sp³ carbon count, disrupting planar crystalline stacking. This lowers the melting point and significantly enhances aqueous kinetic solubility.
Basicity (pKa) High (~9.8)Modulated (~8.5 - 9.0)The electron-withdrawing nature and steric bulk of the azetidine ring lower the basicity of the piperazine nitrogens, reducing off-target hERG liability.
Lipophilicity (logD at pH 7.4) HigherLowerThe compact, 3D nature of the azetidine-piperazine hybrid reduces the solvent-accessible lipophilic surface area, improving cell permeability.
Metabolic Stability Vulnerable to N-dealkylationEnhancedThe steric hindrance provided by the 1-methylazetidin-3-yl group shields the piperazine nitrogens from rapid CYP450-mediated oxidation.
Conformational Flexibility Rigid (Chair conformation)Bridged/Spatial flexibilityProvides access to unique 3D vectors in binding pockets, improving target selectivity (e.g., in kinase or lipase inhibitors)[1].

Mechanistic Insights in Drug Development

The structural nuances of 1-(1-Methylazetidin-3-yl)piperazine have proven highly advantageous in recent therapeutic campaigns.

Monoacylglycerol Lipase (MAGL) Inhibitors: In the development of MAGL inhibitors for neuroinflammation and pain management, standard piperazines often suffered from poor brain penetrance and off-target toxicity. The substitution with azetidinyl-piperazine diamides yielded potent, selective, and reversible MAGL inhibitors. The azetidine-piperazine scaffold optimized the balance between lipophilicity and polar surface area, enabling excellent blood-brain barrier (BBB) penetration and in vivo efficacy[3].

Targeted Protein Degradation (PROTACs): In the design of PROTACs, high molecular weight often leads to poor solubility and permeability. Replacing standard piperazine linkers with azetidinyl-piperazine motifs has been shown to improve calculated logP and increase measured kinetic solubility in cellular media, leading to enhanced overall degradation characteristics[4].

G A Standard Piperazine (Flat, High logP) C High hERG Liability Rapid CYP450 Metabolism A->C Structural limitation B 1-(1-Methylazetidin-3-yl)piperazine (High Fsp3, Lower logD) D Improved Safety Profile Enhanced BBB Penetration B->D Steric shielding & 3D shape E Lead Optimization (MAGL Inhibitors / PROTACs) C->E Requires extensive modification D->E Direct integration

Fig 1. Pharmacokinetic impact of standard piperazine vs. azetidinyl-piperazine in lead optimization.

Experimental Methodologies

To objectively validate the performance of 1-(1-Methylazetidin-3-yl)piperazine against standard piperazines, the following self-validating protocols must be employed. These assays are designed with internal controls to ensure data trustworthiness.

Protocol A: In Vitro Microsomal Stability Assay (Intrinsic Clearance - CLint)

Purpose: To quantify the metabolic stability of the scaffolds against hepatic CYP450 enzymes. Causality: Microsomes contain the phase I metabolizing enzymes. The addition of NADPH is strictly required as the electron donor to initiate CYP450 catalytic activity.

  • Preparation: Prepare a 10 mM stock solution of 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the compound with human or rat liver microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM). Control: Run a parallel assay without NADPH to validate that degradation is CYP450-dependent and not due to chemical instability.

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction, while the internal standard normalizes LC-MS/MS injection variations.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol N1 Compound Incubation (Microsomes + NADPH) N2 Aliquots at 0, 15, 30, 60 min N1->N2 N3 Quench with Cold Acetonitrile (Internal Standard Added) N2->N3 N4 Centrifugation & LC-MS/MS N3->N4 N5 Calculate Intrinsic Clearance (CLint) N4->N5

Fig 2. Self-validating in vitro microsomal stability assay workflow for scaffold evaluation.

Protocol B: Lipophilicity (LogD) and pKa Determination

Purpose: To measure the exact protonation states and physiological partitioning of the dihydrochloride salt. Causality: Because 1-(1-Methylazetidin-3-yl)piperazine contains multiple basic nitrogens, its ionization state changes drastically across physiological pH ranges.

  • pKa Determination (Potentiometric Titration): Dissolve 2 mg of the compound in 0.15 M KCl (to maintain constant ionic strength). Titrate with standardized 0.5 M HCl and 0.5 M NaOH from pH 2.0 to 12.0 under a nitrogen atmosphere (to prevent CO2 absorption).

  • LogD Determination (Shake-Flask Method): Prepare a biphasic system of 1-octanol and aqueous buffer (pH 7.4), mutually pre-saturated for 24 hours.

  • Partitioning: Add the compound to the biphasic system, vortex for 3 minutes, and shake mechanically for 1 hour at 25°C.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation. Causality: Micro-emulsions of octanol in the aqueous phase will artificially inflate the aqueous concentration, skewing the LogD calculation.

  • Quantification: Quantify the concentration of the compound in both phases using UPLC-UV. Calculate LogD as Log10​([Solute]octanol​/[Solute]buffer​) .

Conclusion

For drug development professionals, the selection between a standard piperazine and an azetidinyl-piperazine scaffold dictates the downstream trajectory of a lead compound. 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride offers a highly validated, sp³-rich alternative that mitigates the lipophilicity and hERG liabilities of flat piperazines. By leveraging its unique 3D spatial geometry and modulated basicity, researchers can design therapeutics with superior metabolic stability, enhanced solubility, and highly selective target engagement.

References

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery The Journal of Organic Chemistry - ACS Publications[Link]

  • The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors International Association for the Study of Pain (IASP) / Bioorg Med Chem Lett.[Link]

  • Pioneering protein degradation for agricultural applications (PROTACs) ResearchGate[Link]

  • The visual comparison of the N,N‐disubstituted piperazine and spirocyclic azetidines ResearchGate[Link]

Sources

Mass spectrometry fragmentation pattern of 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of 1-(1-Methylazetidin-3-yl)piperazine Dihydrochloride

A Predictive Analysis for Structural Elucidation and Metabolite Identification

Introduction

1-(1-Methylazetidin-3-yl)piperazine is a heterocyclic compound featuring two key saturated nitrogen-containing rings: a strained four-membered azetidine ring and a six-membered piperazine ring. As a member of the piperazine class, it belongs to a scaffold of significant interest in medicinal chemistry and drug development, often utilized for its favorable pharmacokinetic properties and ability to interact with various biological targets. The dihydrochloride salt form enhances its solubility and stability for research and pharmaceutical applications.

Accurate structural characterization is fundamental in drug development, and mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for this purpose. Understanding the collision-induced dissociation (CID) fragmentation pattern of a molecule is crucial for its unambiguous identification in complex matrices, for metabolite profiling, and for quality control.

This guide provides a comprehensive, predictive analysis of the electrospray ionization (ESI) tandem mass spectrometry fragmentation pattern of 1-(1-Methylazetidin-3-yl)piperazine. As direct experimental data for this specific compound is not widely published, this analysis is built upon foundational principles of mass spectrometry and comparative data from structurally related piperazine and N-alkyl amine compounds. We will explore the most probable fragmentation pathways, rationalize the formation of key product ions, and provide a robust, step-by-step protocol for experimental verification.

Predicted Mass Spectrum Overview

The free base of the target compound has the molecular formula C₈H₁₇N₃ and a monoisotopic mass of approximately 155.1422 Da[1]. In positive-ion ESI-MS, the molecule is expected to readily accept a proton, given the presence of three basic tertiary amine sites. Therefore, the precursor ion for MS/MS analysis will be the protonated molecule, [M+H]⁺, with a predicted mass-to-charge ratio (m/z) of 156.1495[1].

Core Fragmentation Principles: A Mechanistic Rationale

The fragmentation of the [M+H]⁺ ion of 1-(1-Methylazetidin-3-yl)piperazine under CID conditions is governed by the drive to form stable, even-electron product ions from the even-electron precursor. The location of the initial protonation will influence the subsequent dissociation pathways. The most likely fragmentation mechanisms include:

  • Piperazine Ring Cleavage: The piperazine ring is known to undergo characteristic ring cleavage, often leading to fragments with m/z 70 and 56[2]. This involves the cleavage of two C-N bonds within the ring.

  • Azetidine Ring Opening: The four-membered azetidine ring is significantly strained. This strain energy can lower the activation energy for ring-opening reactions, making it a probable site for initial fragmentation.

  • Cleavage of the Inter-Ring C-N Bond: The bond connecting the azetidine and piperazine rings is a key structural linkage. Its cleavage would separate the molecule into its two core heterocyclic components.

  • Alpha-Cleavage: Cleavage of a C-C bond alpha to a nitrogen atom is a common pathway for amines, leading to the formation of a stabilized iminium ion.

Proposed Fragmentation Pathways for [M+H]⁺ at m/z 156.15

Based on these principles, we can propose several high-probability fragmentation pathways originating from the precursor ion. These pathways are not mutually exclusive and may occur concurrently, with the relative abundance of each product ion depending on the collision energy and instrument type.

Pathway A: Dominant Piperazine Ring Fragmentation

This pathway is highly characteristic of N-substituted piperazine compounds[2][3]. It involves the fragmentation of the piperazine ring itself, leading to several diagnostic ions.

  • Formation of m/z 113.11 : An initial ring opening of the piperazine moiety followed by the neutral loss of C₂H₅N (43.04 Da) results in a stable, resonance-stabilized product ion.

  • Formation of m/z 70.08 : Cleavage of the C-N bond between the two rings can lead to the formation of a protonated N-methylazetidinyl cation.

  • Formation of m/z 56.07 : Further fragmentation of the piperazine ring often leads to a prominent ion corresponding to C₃H₆N⁺.

Pathway B: Cleavage of the Inter-Ring Bond

This pathway involves the scission of the single bond connecting the azetidine and piperazine rings. This type of cleavage is common in molecules with multiple heterocyclic systems[4][5].

  • Formation of m/z 85.08 : This ion corresponds to the protonated piperazine fragment ([C₄H₉N₂]⁺). It is formed by the neutral loss of 1-methylazetidine (71.07 Da) from the precursor ion. This is a highly plausible pathway, as it results in a stable, six-membered heterocyclic ion.

  • Formation of m/z 70.08 : As mentioned in Pathway A, this ion ([C₄H₈N]⁺) corresponds to the N-methylazetidinyl cation, formed via the neutral loss of piperazine (86.08 Da). The relative likelihood of forming m/z 85 versus m/z 70 depends on which moiety preferentially retains the positive charge (the "proton affinity").

The diagram below illustrates these primary, high-probability fragmentation pathways.

G cluster_precursor Precursor Ion cluster_pathwayA Pathway A: Piperazine Ring Fragmentation Precursor [M+H]⁺ m/z = 156.15 C₈H₁₈N₃⁺ FragA1 Fragment m/z = 113.11 C₆H₁₃N₂⁺ Precursor->FragA1  - C₂H₅N  (43.04 Da) FragA2 Fragment m/z = 70.08 C₄H₈N⁺ Precursor->FragA2  - C₄H₁₀N₂  (86.08 Da) FragB1 Fragment m/z = 85.08 C₄H₉N₂⁺ Precursor->FragB1  - C₄H₇N  (71.07 Da) FragB2 Fragment m/z = 70.08 C₄H₈N⁺ Precursor->FragB2  - C₄H₁₀N₂  (86.08 Da) FragA3 Fragment m/z = 56.07 C₃H₆N⁺ FragA1->FragA3  - C₃H₇N  (57.04 Da)

Caption: Predicted major fragmentation pathways of protonated 1-(1-Methylazetidin-3-yl)piperazine.

Comparative Data Summary

To provide a clear overview for researchers, the predicted key ions are summarized below. The interpretation of an experimental spectrum should involve looking for the presence of these diagnostic ions to confirm the compound's identity.

Predicted m/zProposed FormulaDescription of FragmentSupporting Rationale / Comparison
156.15[C₈H₁₈N₃]⁺Protonated Molecule ([M+H]⁺)Precursor ion for MS/MS analysis[1].
113.11[C₆H₁₃N₂]⁺Product of piperazine ring opening and neutral loss.Ring cleavage is a common pathway for saturated N-heterocycles[4][5].
85.08[C₄H₉N₂]⁺Protonated piperazine fragment.Formed by neutral loss of the azetidine moiety. A stable six-membered ring fragment.
70.08[C₄H₈N]⁺N-methylazetidinyl cation.Formed by neutral loss of the piperazine moiety.
56.07[C₃H₆N]⁺Common piperazine ring fragment.A well-documented, characteristic fragment for many piperazine derivatives[2].

Hypothetical Experimental Protocol for Verification

To validate this predictive guide, the following detailed methodology outlines the steps for acquiring high-quality MS/MS data for 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride. This protocol is designed for a standard triple quadrupole or ion trap mass spectrometer.

Sample Preparation
  • Objective: To prepare a dilute solution of the analyte suitable for ESI to avoid signal suppression and ensure stable ionization.

  • Procedure:

    • Weigh approximately 1 mg of 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride.

    • Dissolve the solid in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

    • Perform a serial dilution of the stock solution. Dilute 10 µL of the stock into 990 µL of 50:50 acetonitrile:water containing 0.1% formic acid. This yields a working solution of 10 µg/mL.

    • Further dilute the working solution 1:100 in the same solvent to a final concentration of 100 ng/mL for direct infusion analysis. The formic acid is crucial for promoting protonation and achieving a stable ESI signal[2].

Mass Spectrometer Setup and Tuning
  • Objective: To optimize instrument parameters for the precursor ion (m/z 156.15) to maximize sensitivity.

  • Procedure:

    • Set the mass spectrometer to positive electrospray ionization (ESI+) mode.

    • Infuse the 100 ng/mL working solution at a flow rate of 5-10 µL/min.

    • Perform a full scan (MS1) from m/z 50-300 to confirm the presence and isolation of the [M+H]⁺ ion at m/z 156.15.

    • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the intensity of the m/z 156.15 signal.

MS/MS Data Acquisition (Product Ion Scan)
  • Objective: To generate a fragmentation spectrum by isolating the precursor ion and inducing its dissociation.

  • Procedure:

    • Set the instrument to MS/MS mode.

    • Select m/z 156.15 as the precursor ion for isolation in the first mass analyzer (e.g., Q1). Set an isolation window of ~1 m/z.

    • Introduce a collision gas (typically argon or nitrogen) into the collision cell (e.g., Q2)[6].

    • Ramp the collision energy (CE). Start at a low energy (e.g., 10 eV) and increase in steps of 5 eV up to 40-50 eV. This "collision energy ramping" allows for the observation of both low-energy (rearrangement-heavy) and high-energy (bond-scission-heavy) fragmentation pathways[7][8].

    • Scan the third mass analyzer (e.g., Q3) across a range of m/z 40-160 to detect all resulting product ions.

    • Acquire data for at least 1-2 minutes at each CE setting to obtain a high-quality, averaged spectrum.

G cluster_prep 1. Sample Preparation cluster_ms 2. MS1 Analysis & Tuning cluster_msms 3. MS/MS Data Acquisition cluster_analysis 4. Data Analysis p1 Weigh 1 mg of Analyte p2 Create 1 mg/mL Stock in Methanol p1->p2 p3 Dilute to 100 ng/mL in ACN/H₂O + 0.1% FA p2->p3 m1 Infuse Sample (5-10 µL/min) p3->m1 m2 Full Scan (m/z 50-300) in ESI+ Mode m1->m2 m3 Isolate & Maximize [M+H]⁺ Signal (m/z 156.15) m2->m3 t1 Select m/z 156.15 as Precursor Ion m3->t1 t2 Induce Fragmentation (CID) with Ramped Collision Energy t1->t2 t3 Scan for Product Ions (m/z 40-160) t2->t3 t4 Acquire & Average Spectra t3->t4 a1 Identify Product Ions t4->a1 a2 Compare Experimental Data with Predicted Fragments a1->a2 a3 Confirm Structure a2->a3

Caption: Experimental workflow for MS/MS analysis of 1-(1-Methylazetidin-3-yl)piperazine.

Conclusion

This guide presents a scientifically grounded, predictive framework for the tandem mass spectrometry fragmentation of 1-(1-Methylazetidin-3-yl)piperazine. The proposed fragmentation pathways, centered on the characteristic cleavage of the piperazine ring and the bond connecting the two heterocyclic systems, provide researchers with a robust set of diagnostic ions (notably m/z 113.11, 85.08, 70.08, and 56.07) for structural confirmation. By combining this theoretical analysis with the detailed experimental protocol provided, scientists in pharmaceutical and chemical research can confidently identify this molecule and its potential metabolites, accelerating drug discovery and development efforts.

References

  • Zhu, N., Yu, C., Hua, Z., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • BenchChem (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • ResearchGate (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. [Image from an unspecified publication]. Retrieved from ResearchGate. [Link]

  • Cataldi, T. R. I., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis.
  • Namera, A., et al. (n.d.). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. [Image from publication]. Retrieved from ResearchGate. [Link]

  • Reiner, E. J., Harrison, A. G., & Bowen, R. D. (1989). Collision-induced dissociation mass spectra of protonated alkyl amines. Canadian Journal of Chemistry, 67(12), 2081-2089.
  • Reiner, E. J., Harrison, A. G., & Bowen, R. D. (1989). Collision-induced dissociation mass spectra of protonated alkyl amines. Canadian Journal of Chemistry, 67, 2081.
  • Smyth, W. F., et al. (2004). Characterisation of selected drugs with nitrogen-containing saturated ring structures by use of electrospray ionisation with ion-trap mass spectrometry. Analytical and Bioanalytical Chemistry, 378(5), 1305-1312. [Link]

  • Ulster University Repository. (2004).
  • PubChemLite. (n.d.). 1-(1-methylazetidin-3-yl)piperazine dihydrochloride (C8H17N3).
  • Wikipedia. (n.d.). Collision-induced dissociation. [Link]

Sources

Comparing salt forms: dihydrochloride vs free base of 1-(1-Methylazetidin-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of the free base and dihydrochloride salt forms of 1-(1-Methylazetidin-3-yl)piperazine requires a rigorous understanding of synthetic chemistry, formulation science, and pharmacokinetics. As a highly polar, rigidified diamine/triamine motif, this pharmacophore is increasingly utilized in drug discovery to improve aqueous solubility, tune pKa, and enhance target affinity.

However, the physical state of the molecule—whether isolated as a free base or a dihydrochloride salt—dictates its handling, stability, and utility in downstream experimental workflows. This guide provides a comprehensive, objective comparison to help researchers make informed decisions during synthesis and formulation.

Physicochemical Profiling: Free Base vs. Dihydrochloride

The fundamental differences between the two forms stem from their protonation states. The free base contains three basic nitrogen centers (two on the piperazine ring, one on the azetidine ring), making it highly reactive and prone to environmental degradation. Conversely, the dihydrochloride salt (CAS: 2095410-68-5) neutralizes the most basic centers, yielding a stable crystalline lattice.

Table 1: Quantitative and Physicochemical Comparison

PropertyFree BaseDihydrochloride Salt
Molecular Formula C₈H₁₇N₃C₈H₁₇N₃ · 2HCl
Molecular Weight 155.24 g/mol 228.16 g/mol
Physical State (RT) Viscous liquid / OilCrystalline solid
Aqueous Solubility Moderate (pH dependent)Very High (>50 mg/mL)
Organic Solubility High (DCM, THF, Toluene)Low (Insoluble in non-polar solvents)
Atmospheric Stability Poor (Absorbs CO₂ and moisture)Excellent (Bench-stable, slightly hygroscopic)
CAS Registry Number Unregistered / Variable2095410-68-5[1]

Causality in Form Selection: Expertise & Experience

Choosing between the free base and the dihydrochloride salt is rarely arbitrary. The decision is governed by the specific demands of the experimental workflow.

The Case for the Dihydrochloride Salt Aliphatic polyamines in their free base form act as strong nucleophiles toward atmospheric carbon dioxide, rapidly forming carbamate salts. This degradation alters the molecular weight and stoichiometry of the reagent, leading to irreproducible yields in parallel synthesis. The dihydrochloride salt[2] mitigates this by protonating the reactive nitrogens, locking the molecule into a bench-stable crystalline form. Furthermore, for in vivo pharmacokinetic (PK) dosing, the salt form is mandatory; dosing a highly basic free amine can cause severe local tissue necrosis and unpredictable absorption profiles due to localized pH spikes.

The Case for the Free Base Despite its instability, the free base is highly advantageous in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations). The presence of exogenous chloride ions from a salt form can coordinate with palladium catalysts, altering the catalytic cycle and potentially poisoning the catalyst. Furthermore, using the free base eliminates the need for large excesses of strong exogenous bases (like NaOtBu or LiHMDS) that are otherwise required to liberate the amine from its HCl salt, thereby protecting base-sensitive functional groups (e.g., esters, epoxides) on the target molecule.

FormSelection Start 1-(1-Methylazetidin-3-yl)piperazine Form Selection FreeBase Free Base Form (Liquid/Oil) Start->FreeBase DiHCl Dihydrochloride Salt (Crystalline Solid) Start->DiHCl DirectUse No Exogenous Base Required FreeBase->DirectUse App2 Long-Term Storage & In Vivo Dosing DiHCl->App2 BaseAdd Requires In Situ Neutralization (DIPEA) DiHCl->BaseAdd App1 Direct Cross-Coupling (Pd-Catalyzed) BaseAdd->App1 DirectUse->App1

Decision tree for selecting between the free base and dihydrochloride salt forms.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in checkpoints allow the researcher to verify the mechanistic integrity of the reaction in real-time.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) using the Dihydrochloride Salt

When utilizing the dihydrochloride salt[3] for an SNAr reaction, the critical mechanistic requirement is the complete in situ liberation of the nucleophilic free amine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial, combine the aryl fluoride electrophile (1.0 eq) and 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride (1.2 eq).

  • Solvation: Suspend the mixture in anhydrous DMSO (0.2 M). Observation: The salt will likely remain partially insoluble at this stage.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.5 eq) dropwise.

    • Causality: 2.0 equivalents of DIPEA are strictly required to neutralize the two HCl molecules bound to the piperazine. The remaining 1.5 equivalents act as the acid scavenger for the HF generated during the SNAr coupling.

  • Thermal Activation: Heat the reaction to 90°C for 4 hours.

  • Self-Validation Checkpoint: After 1 hour, sample 5 µL of the reaction mixture, dilute in water, and check the pH. If the pH drops below 8, the amine has re-protonated, halting the reaction. Add an additional 1.0 eq of DIPEA to restore nucleophilicity. Monitor completion via LC-MS.

SNArWorkflow cluster_0 Amine Source Selection Reactant Aryl Halide (Electrophile) Cond1 Solvent: DMF/DMSO Temp: 80-100°C Reactant->Cond1 FB Free Base FB->Cond1 Salt Dihydrochloride Cond2 Add 3.5 eq DIPEA (Base Liberation) Salt->Cond2 Product Coupled Product (Target Molecule) Cond1->Product Cond2->Cond1

Workflow for Nucleophilic Aromatic Substitution (SNAr) using different salt forms.

Protocol B: Buchwald-Hartwig Amination using the Free Base

For sensitive substrates where excess base or chloride ions are detrimental, the free base is preferred.

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a vial with the aryl bromide (1.0 eq), Pd₂(dba)₃ (0.05 eq), BINAP (0.1 eq), and NaOtBu (1.5 eq).

  • Amine Addition: Add the 1-(1-Methylazetidin-3-yl)piperazine free base (1.2 eq) via a positive-displacement pipette (due to its high viscosity).

  • Solvation & Reaction: Dissolve in anhydrous Toluene (0.1 M), seal, and heat to 100°C for 6 hours.

  • Self-Validation Checkpoint: The absence of chloride salts prevents the formation of unreactive Pd-Cl dimers. The reaction mixture should transition from a dark purple (Pd(0) resting state) to a deep red/brown homogeneous solution. If a black precipitate forms (palladium black), it indicates catalyst degradation, often caused by oxygen ingress due to the difficult handling of the viscous free base outside of a controlled atmosphere.

Conclusion

The selection between the free base and the dihydrochloride salt of 1-(1-Methylazetidin-3-yl)piperazine is a balancing act between synthetic efficiency and material stability. For highly optimized, late-stage cross-coupling reactions, the free base offers superior kinetics and catalyst compatibility. However, for general library synthesis, long-term storage, and biological evaluation, the dihydrochloride salt[1] remains the undisputed standard due to its robust stability and predictable solubility profile.

References

  • NextSDS Substance Database. "1-(1-methylazetidin-3-yl)piperazine dihydrochloride — Chemical Substance Information." NextSDS. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 1-(1-Methylazetidin-3-yl)piperazine Dihydrochloride: An Evaluation of Reproducibility and Pathway Efficiency

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the field of drug development, the synthesis of novel molecular scaffolds is a critical endeavor. Among these, 1-(1-methylazetidin-3-yl)piperazine stands out as a valuable building block due to the unique combination of the strained azetidine ring and the versatile piperazine moiety. Its dihydrochloride salt is often the preferred form for handling and formulation. This guide provides an in-depth technical comparison of two prominent synthetic pathways for 1-(1-methylazetidin-3-yl)piperazine dihydrochloride, with a core focus on reproducibility, efficiency, and the underlying chemical principles. The experimental data and protocols presented herein are designed to empower researchers to make informed decisions for their specific synthetic needs.

Introduction to the Synthetic Challenge

The synthesis of 1-(1-methylazetidin-3-yl)piperazine presents a unique set of challenges. The primary difficulty lies in the selective formation of the C-N bond between the 3-position of the azetidine ring and one of the nitrogen atoms of the piperazine ring. Key considerations include the potential for undesired side reactions, such as the opening of the strained azetidine ring under harsh conditions or the di-substitution of the piperazine ring. Therefore, the choice of synthetic strategy is paramount to achieving a reproducible and high-yielding process. This guide will dissect two common approaches: Pathway A: Reductive Amination and Pathway B: Nucleophilic Substitution .

Pathway A: Reductive Amination of 1-Methylazetidin-3-one with Piperazine

Reductive amination is a cornerstone of amine synthesis, valued for its versatility and generally mild reaction conditions.[1] This pathway commences with the reaction of 1-methylazetidin-3-one with piperazine to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired product.

Visualizing the Reductive Amination Pathway

Reductive Amination Pathway cluster_0 Step 1: Imine/Enamine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation 1-Methylazetidin-3-one 1-Methylazetidin-3-one Intermediate Iminium Ion/Enamine Intermediate 1-Methylazetidin-3-one->Intermediate + Piperazine Piperazine Piperazine Piperazine->Intermediate Product_Free_Base 1-(1-Methylazetidin-3-yl)piperazine (Free Base) Intermediate->Product_Free_Base + STAB Reducing_Agent Sodium Triacetoxyborohydride (STAB) Reducing_Agent->Product_Free_Base Final_Product 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride Product_Free_Base->Final_Product + HCl HCl HCl in Dioxane HCl->Final_Product

Caption: Reductive Amination of 1-Methylazetidin-3-one.

Experimental Protocol for Pathway A

Step 1: Synthesis of 1-(1-Methylazetidin-3-yl)piperazine (Free Base)

  • To a stirred solution of 1-methylazetidin-3-one hydrochloride (1.0 eq) and piperazine (1.5 eq) in dichloromethane (DCM, 10 mL/g of ketone) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base.

Step 2: Formation of the Dihydrochloride Salt

  • Dissolve the crude free base in a minimal amount of isopropanol.

  • To this solution, add a 4M solution of HCl in 1,4-dioxane (2.2 eq) dropwise with vigorous stirring.

  • A precipitate will form. Continue stirring for 1 hour at room temperature.

  • Collect the solid by vacuum filtration, wash with cold isopropanol and then diethyl ether.

  • Dry the product under vacuum to afford 1-(1-methylazetidin-3-yl)piperazine dihydrochloride as a white solid.

Discussion of Pathway A's Reproducibility

The reductive amination pathway is generally considered reproducible. The use of a mild reducing agent like sodium triacetoxyborohydride is crucial as stronger reducing agents (e.g., sodium borohydride) can lead to the reduction of the ketone starting material before imine/enamine formation. The stoichiometry of piperazine is a critical parameter to control the formation of the desired mono-substituted product. An excess of piperazine helps to minimize the formation of the di-substituted byproduct. The workup procedure is straightforward, but care must be taken during the quenching step due to gas evolution. The final salt formation is typically a high-yielding and clean step.

Pathway B: Nucleophilic Substitution of a Leaving Group on the Azetidine Ring

This classical approach involves the direct displacement of a suitable leaving group at the 3-position of the 1-methylazetidine ring by piperazine. A common precursor for this reaction is 3-chloro-1-methylazetidine or a tosylated or mesylated derivative of 1-methylazetidin-3-ol. For this guide, we will focus on the reaction of 3-chloro-1-methylazetidine with piperazine.

Visualizing the Nucleophilic Substitution Pathway

Nucleophilic Substitution Pathway cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Salt Formation 3-Chloro-1-methylazetidine 3-Chloro-1-methylazetidine Product_Free_Base 1-(1-Methylazetidin-3-yl)piperazine (Free Base) 3-Chloro-1-methylazetidine->Product_Free_Base + Piperazine Piperazine Piperazine Piperazine->Product_Free_Base Final_Product 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride Product_Free_Base->Final_Product + HCl HCl HCl in Dioxane HCl->Final_Product

Caption: Nucleophilic Substitution on 3-Chloro-1-methylazetidine.

Experimental Protocol for Pathway B

Step 1: Synthesis of 1-(1-Methylazetidin-3-yl)piperazine (Free Base)

  • In a sealed tube, dissolve 3-chloro-1-methylazetidine hydrochloride (1.0 eq) and piperazine (3.0 eq) in acetonitrile (15 mL/g of the chloro-azetidine).

  • Add potassium carbonate (2.5 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with water to remove excess piperazine and its salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude free base.

Step 2: Formation of the Dihydrochloride Salt

  • Follow the same procedure as described in Pathway A, Step 2.

Discussion of Pathway B's Reproducibility

The nucleophilic substitution pathway can be more challenging to reproduce consistently compared to reductive amination. The success of this reaction is highly dependent on the quality of the 3-chloro-1-methylazetidine starting material, which can be unstable. The reaction often requires elevated temperatures and longer reaction times, which can lead to the formation of byproducts through ring-opening of the azetidine. A significant excess of piperazine is necessary to drive the reaction to completion and minimize the formation of di-substituted piperazine. The workup requires careful separation of the product from unreacted piperazine and inorganic salts. However, when optimized, this pathway can be a viable and cost-effective route.

Comparative Analysis of the Two Pathways

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic pathway based on typical experimental outcomes.

ParameterPathway A: Reductive AminationPathway B: Nucleophilic Substitution
Overall Yield Typically 60-75%Typically 40-60%
Purity of Crude Product Generally higherOften requires more extensive purification
Reaction Time 12-18 hours24-48 hours
Reaction Temperature 0 °C to Room TemperatureElevated temperatures (e.g., 80 °C)
Reproducibility HighModerate
Key Challenges Stoichiometric control of piperazineStability of starting material, longer reaction times
Scalability Generally goodCan be challenging due to long reaction times

Conclusion and Recommendations

Both the reductive amination and nucleophilic substitution pathways offer viable routes to 1-(1-methylazetidin-3-yl)piperazine dihydrochloride.

Pathway A (Reductive Amination) is recommended for researchers prioritizing reproducibility, higher yields, and purity . The milder reaction conditions and more straightforward workup make it a more reliable method, particularly for laboratory-scale synthesis and for ensuring consistent results between batches.

Pathway B (Nucleophilic Substitution) may be considered when cost of starting materials is a primary concern and the research team has the expertise to optimize and control the more challenging reaction conditions. While the yields may be lower and reproducibility more variable, it can be an economical choice for larger-scale production if the challenges can be effectively managed.

Ultimately, the choice of synthesis pathway will depend on the specific priorities of the research or development project, including the desired scale, purity requirements, and available resources. This guide provides the necessary technical insights and experimental frameworks to enable an informed decision.

References

  • Reductive Amination in Organic Synthesis. Organic Reactions. 2002. [Link]

Sources

A Comparative Guide to the LC-MS/MS Quantification of 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of methodologies for the robust quantification of 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride in biological matrices such as plasma and serum. We will dissect the critical choices in sample preparation and chromatography, presenting supporting data and protocols grounded in established regulatory principles. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable bioanalytical method for this and structurally similar polar small molecules.

The Analytical Challenge: Understanding the Analyte

1-(1-Methylazetidin-3-yl)piperazine is a polar, hydrophilic small molecule (Molecular Formula: C₈H₁₇N₃, Monoisotopic Mass of free base: 155.14 Da)[1][2]. Its structure contains two basic nitrogen centers, making it highly amenable to positive ion electrospray ionization (ESI). However, its polarity presents two primary challenges for bioanalysis:

  • Poor retention on traditional reversed-phase (RP) liquid chromatography columns. This can lead to elution near the solvent front, where matrix interference is most pronounced.

  • Co-extraction of endogenous polar matrix components during sample preparation, which can lead to ion suppression or enhancement, compromising data quality.

A successful method must directly address these challenges to achieve the sensitivity, selectivity, and robustness required for pharmacokinetic (PK) and toxicokinetic (TK) studies.

A Tale of Two Strategies: Sample Preparation Methodologies

The first critical decision in method development is the sample preparation strategy. The goal is to efficiently remove macromolecules like proteins and phospholipids while maximizing analyte recovery.[3][4] We will compare the two most common approaches for this application: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT): The High-Throughput Workhorse

PPT is a rapid and cost-effective technique that involves adding a water-miscible organic solvent, typically acetonitrile (ACN), to denature and precipitate proteins.[3][5]

  • Causality Behind the Choice: The addition of ACN disrupts the hydration shell around proteins, causing them to aggregate and fall out of solution.[5] Its simplicity makes it ideal for early-stage discovery and high-throughput screening environments.[6]

  • Limitations: While effective at removing proteins, PPT does not significantly remove other endogenous components like salts and phospholipids, which can lead to significant matrix effects in the MS source.[3][7]

Solid-Phase Extraction (SPE): The Gold Standard for Cleanliness

SPE is a more selective sample preparation technique that separates components of a mixture based on their physical and chemical properties. For a polar basic compound like our analyte, a mixed-mode cation exchange SPE sorbent is often the optimal choice.

  • Causality Behind the Choice: Mixed-mode SPE combines two retention mechanisms (e.g., reversed-phase and ion exchange). This allows for a more rigorous wash protocol to remove neutral and acidic interferences, resulting in a much cleaner final extract compared to PPT.[8] This reduction in matrix components minimizes ion suppression and enhances assay sensitivity and reliability.

Comparison of Sample Preparation Techniques
ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Rationale & Justification
Selectivity LowHighSPE sorbents are designed for targeted analyte retention and interference removal.[6]
Matrix Effect High PotentialLow PotentialPPT leaves many small molecule interferences, while SPE removes them.[3]
Recovery Generally GoodMethod DependentRecovery in SPE is highly dependent on correct sorbent and solvent selection.
Throughput HighModeratePPT is faster and requires fewer steps.[6]
Cost per Sample LowHighSPE cartridges and the required automation are more expensive.
Recommendation Suitable for discovery/non-regulated studies.Recommended for regulated bioanalysis (GLP/GCP). For regulated studies, the cleaner extract and reduced matrix effects from SPE justify the additional cost and development time.

The Chromatographic Conundrum: HILIC vs. Reversed-Phase

Adequate chromatographic retention is non-negotiable for separating the analyte from co-eluting matrix components.

Reversed-Phase Liquid Chromatography (RPLC)

RPLC, typically using C18 columns, is the most common chromatographic technique. However, retaining small polar molecules can be difficult, often requiring highly aqueous mobile phases which can be detrimental to MS sensitivity.[9]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode that utilizes a polar stationary phase and a mobile phase high in organic solvent (typically >70% ACN).[10] This technique is specifically designed for the retention and separation of polar compounds.[11][12]

  • Causality Behind the Choice: In HILIC, the analyte partitions into a water-enriched layer on the surface of the polar stationary phase. As the water content (the strong solvent) in the mobile phase increases, the analyte is eluted.[13] This mechanism provides excellent retention for polar compounds that are unretained in RPLC.[9][11] Furthermore, the high organic content of the mobile phase promotes efficient desolvation in the ESI source, often leading to a significant enhancement in MS signal.[10]

Caption: Chromatographic choice for polar analytes.

Recommended Protocol: A Validated LC-MS/MS Method

This section outlines a complete, step-by-step protocol based on the principles of providing a clean sample via SPE and achieving robust chromatography via HILIC. This method is designed to be compliant with regulatory guidelines such as those from the FDA and EMA.[14][15][16][17]

Materials and Reagents
  • Analyte: 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride reference standard.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., d4-1-(1-Methylazetidin-3-yl)piperazine) is highly recommended. If unavailable, a structurally similar compound can be used.[18]

  • Reagents: Formic acid, ammonium formate, acetonitrile (LC-MS grade), methanol (LC-MS grade), and water (18 MΩ·cm).

  • Biological Matrix: Control human plasma (K₂EDTA).

  • SPE Plate: Mixed-Mode Cation Exchange (e.g., Oasis MCX µElution Plate).

Experimental Workflow

Caption: Sample preparation workflow using SPE.

Detailed Procedure
  • Preparation of Standards: Prepare stock solutions of the analyte and IS in methanol. Serially dilute the analyte stock to create calibration curve (CC) standards and quality control (QC) samples in control plasma. A typical range might be 0.1 to 100 ng/mL.

  • Sample Preparation (SPE):

    • To 50 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of IS working solution.

    • Vortex and add 200 µL of 4% phosphoric acid in water.

    • Condition the SPE plate wells with 200 µL of methanol followed by 200 µL of water.

    • Load the entire pre-treated sample onto the SPE plate.

    • Wash wells with 200 µL of 2% formic acid in water.

    • Wash wells with 200 µL of methanol.

    • Elute the analyte and IS with 2 x 50 µL of 5% ammonium hydroxide in 50:50 ACN:Methanol.

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of 90:10 ACN:Water with 0.1% formic acid.

  • LC-MS/MS Conditions:

    • LC System: UPLC/UHPLC system.

    • Column: HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 95% B (0-0.5 min), 95% to 50% B (0.5-2.5 min), 50% B (2.5-3.0 min), 50% to 95% B (3.0-3.1 min), 95% B (3.1-4.0 min).

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization: ESI Positive.

    • MRM Transitions (Hypothetical):

      • Analyte: 156.2 > 86.1 (Quantifier), 156.2 > 70.1 (Qualifier).

      • IS (d4-Analyte): 160.2 > 90.1.

Method Validation: The Pillar of Trustworthiness

A bioanalytical method must be rigorously validated to ensure its performance is acceptable for its intended purpose.[19] Validation should be performed according to regulatory guidelines.[14][15][16][17]

Summary of Validation Parameters and Acceptance Criteria
ParameterPurposeAcceptance Criteria (Typical)
Selectivity Ensure no interference from endogenous components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range Define the concentration range over which the assay is accurate and precise.Calibration curve must have a correlation coefficient (r²) ≥ 0.99. Back-calculated standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).For QC samples, intra- and inter-day precision (%CV) should be ≤15% (≤20% at LLOQ). Accuracy (%RE) should be within ±15% (±20% at LLOQ).
Matrix Effect Assess the impact of matrix components on analyte ionization.The IS-normalized matrix factor should have a %CV ≤15% across different lots of matrix.
Recovery Measure the efficiency of the extraction procedure.Recovery should be consistent and reproducible, though it does not need to be 100%.
Stability Evaluate analyte stability under various conditions (Freeze-thaw, bench-top, long-term storage, post-preparative).Mean concentration at each stability condition should be within ±15% of the nominal concentration.
Representative (Hypothetical) Validation Data

Table 1: Accuracy and Precision

QC LevelNominal (ng/mL)Intra-day (n=6) Mean (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day (3 runs) Precision (%CV)Inter-day Accuracy (%RE)
LLOQ0.100.118.510.011.28.7
LQC0.300.296.2-3.37.5-4.1
MQC50.051.54.13.05.32.5
HQC80.078.93.5-1.44.8-2.0

Conclusion

The successful quantification of 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride in biological matrices hinges on a methodical approach that directly confronts its inherent polarity. While Protein Precipitation offers a rapid solution for discovery settings, a robust and regulatory-compliant method is best achieved through the combination of Solid-Phase Extraction (specifically mixed-mode cation exchange) and Hydrophilic Interaction Liquid Chromatography (HILIC) . This combination provides superior sample clean-up, minimizes matrix effects, and ensures adequate chromatographic retention, leading to a highly sensitive, selective, and reliable LC-MS/MS assay fit for purpose in all stages of drug development.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Bioanalysis Zone. (n.d.). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]

  • G. Hopfgartner, et al. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Journal of Peptide Science. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • R. K. Verplaetse & W. M. A. Niessen. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Royal Society of Chemistry. [Link]

  • Y. Wang, et al. (2015). [Progress in Sample Preparation and Analytical Methods for Trace Polar Small Molecules in Complex Samples]. PubMed. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • L. S. S. Alencar, et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PubMed. [Link]

  • News-Medical. (2015). Using Protein Crash and Solid Phase Extraction Techniques for Biological Sample Preparation. [Link]

  • S. A. Al-Thabiani, et al. (n.d.). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. PMC. [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. [Link]

  • Agilent. (2019). Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC. [Link]

  • L. S. S. Alencar, et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI. [Link]

  • LCGC International. (n.d.). Advances in Sample Preparation for Biological Fluids. [Link]

  • C. D. S. T. e Oliveira, et al. (2024). Critical Factors in Sample Collection and Preparation for Clinical Metabolomics of Underexplored Biological Specimens. MDPI. [Link]

  • uHPLCs. (2022). What is the difference between HILIC columns VS normal/reverse columns. [Link]

  • L. S. S. Alencar, et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug. Semantic Scholar. [Link]

  • Welch Materials. (2025). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]

  • Waters Blog. (2025). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. [Link]

  • LCGC International - Chromatography Online. (2014). HILIC: The Pros and Cons. [Link]

  • ResearchGate. (2025). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. [Link]

  • M. Dziadosz, et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. [Link]

  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • PubChemLite. (n.d.). 1-(1-methylazetidin-3-yl)piperazine dihydrochloride (C8H17N3). [Link]

  • Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. [Link]

  • Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

  • M. Biedermann, et al. (n.d.). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PMC. [Link]

  • X. L. Wang, et al. (2010). Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride. PubMed. [Link]

  • K. M. H. Abdel-Hay. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University. [Link]

  • X. Ji, et al. (2012). A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. PubMed. [Link]

  • T. N. H. D. Nguyen, et al. (2024). A validated LC-MS/MS method for simultaneous quantitation of piperacillin, cefazolin, and cefoxitin in rat plasma and twelve tissues. PMC. [Link]

  • European Review for Medical and Pharmacological Sciences. (n.d.). Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma. [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Handling and Disposal of 1-(1-Methylazetidin-3-yl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the integrity of your research means treating laboratory safety and operational logistics with the same rigor as your experimental design. 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride is a specialized amine-containing heterocycle frequently utilized as a building block in advanced drug discovery and pharmaceutical development.

Because this compound is handled as a dihydrochloride salt, it presents unique physicochemical properties that dictate specific handling, decontamination, and disposal protocols. This guide provides an authoritative, step-by-step operational plan to ensure regulatory compliance and laboratory safety.

Operational Overview & Hazard Profile

Before initiating any workflow involving this compound, it is critical to understand its quantitative hazard profile. The data below summarizes the primary regulatory and safety classifications you must account for during operational planning.

Property / IdentifierSpecificationOperational Implication
Chemical Name 1-(1-Methylazetidin-3-yl)piperazine dihydrochlorideHighly water-soluble; forms acidic aqueous solutions.
CAS Number 2095410-68-5Requires specific tracking in inventory systems.
Physical State Solid (Crystalline powder)Prone to aerosolization; respiratory hazard.
Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)Necessitates strict dermal and ocular PPE.
Target Organ Toxicity STOT SE 3 (H336)May cause respiratory irritation, drowsiness, or dizziness.

Data sourced from 1[1].

Mechanistic Causality in Handling (E-E-A-T)

Do not treat disposal as a mere administrative checklist; understand the chemical causality behind the rules.

Why are amine hydrochlorides handled this way? The addition of two hydrochloric acid equivalents to the piperazine/azetidine core drastically increases the compound's aqueous solubility, which is ideal for biological assays. However, this also means that when the powder is exposed to ambient moisture or dissolved in water, it can lower the pH of the resulting solution. Mixing this acidic waste stream indiscriminately with strong bases or oxidizing agents can lead to dangerous exothermic reactions. Furthermore, the fine crystalline nature of the powder poses a significant inhalation risk, directly correlating with its STOT SE 3 classification for respiratory irritation[1].

Step-by-Step Experimental Workflow: Spill Management & Decontamination

In the event of an accidental release, a self-validating protocol must be executed to prevent exposure and ensure complete decontamination.

  • Step 1: Isolate and Don PPE.

    • Action: Immediately secure the area. Personnel must don nitrile gloves, safety goggles, a standard lab coat, and an N95 or P100 particulate respirator.

    • Causality: Protects against the H315 (Skin) and H319 (Eye) irritation hazards while mitigating the STOT SE 3 inhalation risk.

  • Step 2: Wet-Binding Containment.

    • Action:Do not dry sweep. Apply a slightly damp absorbent pad or a compatible inert binding agent (e.g., vermiculite or sand) over the powder.

    • Causality: Dry sweeping aerosolizes the dihydrochloride dust. Introducing a slight amount of moisture binds the powder, dropping the airborne particulate count to zero.

  • Step 3: Mechanical Collection.

    • Action: Carefully scoop the bound material using non-sparking tools and place it into a chemically resistant, sealable hazardous waste container.

  • Step 4: Surface Decontamination & pH Validation.

    • Action: Wash the affected surface with copious amounts of water and a mild detergent. Collect the wash water as hazardous liquid waste.

    • Validation: Swab the cleaned surface with pH paper. A neutral pH (6.5–7.5) validates that the acidic dihydrochloride residue has been completely removed.

Comprehensive Waste Disposal Protocols

Under2[2], chemical waste generators must accurately classify and segregate their waste. Implement the following protocols for 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride:

A. Solid Waste

Unused product, contaminated PPE, and spill cleanup materials must be collected in compatible, clearly labeled solid waste containers. Store these in a designated Satellite Accumulation Area (SAA) away from strong oxidizing agents. Never dispose of this compound in regular municipal trash.

B. Liquid Waste

Aqueous and organic solutions containing this compound must be collected in vented liquid waste carboys.

  • Self-Validating Step: Before transferring the solution into a communal liquid waste carboy, verify the pH of your specific waste stream. Ensure the receiving container does not hold incompatible chemicals (e.g., bleach/hypochlorites or strong alkalis) to prevent the release of toxic gases or heat generation.

C. Empty Container Management (Triple-Rinse Protocol)

Empty containers that held the compound must be rigorously decontaminated before disposal, following standard3[3]:

  • First Rinse: Add a small volume of a compatible solvent (e.g., water or ethanol) capable of fully dissolving the residual dihydrochloride salt. Cap and agitate.

  • Transfer: Pour the rinsate into the designated hazardous liquid waste container.

  • Repeat: Execute the rinse and transfer steps two additional times (Triple-Rinse).

  • Deface & Discard: Once triple-rinsed, completely deface or remove all chemical hazard labels on the container. The container can now be safely disposed of or recycled according to your institution's non-hazardous waste policies.

Regulatory Compliance & Logistics

Final disposition of 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride waste must be managed by a licensed hazardous waste contractor. The preferred and EPA-compliant method of destruction is incineration.

Logistical Requirement: Ensure your waste disposal contractor utilizes a chemical incinerator equipped with an afterburner and a flue gas scrubber [2]. The scrubber system is an absolute necessity; combusting a dihydrochloride salt generates hydrogen chloride (HCl) gas, which must be neutralized before exhaust is released into the atmosphere.

Waste Stream Segregation Workflow

G Source 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride Waste Solid Solid Waste (Powder/PPE) Source->Solid Liquid Liquid Waste (Aqueous/Organic) Source->Liquid Container Empty Containers Source->Container SolidCont Hazardous Solid Waste (Sealed, Labeled) Solid->SolidCont LiquidCont Hazardous Liquid Waste (Vented, Labeled) Liquid->LiquidCont Rinse Triple Rinse Protocol (Water/Solvent) Container->Rinse Incinerate EPA-Approved Chemical Incinerator (40 CFR Part 261) SolidCont->Incinerate LiquidCont->Incinerate Rinse->LiquidCont Rinsate Deface Deface Labels & Discard Safely Rinse->Deface Cleaned

Workflow for the segregation and EPA-compliant disposal of dihydrochloride chemical waste.

References

  • NextSDS. "1-(1-methylazetidin-3-yl)piperazine dihydrochloride — Chemical Substance Information." Retrieved from:[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.